molecular formula C36H62O11 B15613950 Monensin CAS No. 17090-79-8; 22373-78-0

Monensin

Cat. No.: B15613950
CAS No.: 17090-79-8; 22373-78-0
M. Wt: 670.9 g/mol
InChI Key: GAOZTHIDHYLHMS-KEOBGNEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monensin A is a spiroketal, this compound A is the major component of this compound, a mixture of antibiotic substances produced by Streptomyces cinnamonensis. An antiprotozoal, it is used as the sodium salt as a feed additive for the prevention of coccidiosis in poultry and as a growth promoter in cattle. It has a role as a coccidiostat, an antifungal agent and an ionophore. It is a monocarboxylic acid, a cyclic hemiketal, a spiroketal and a polyether antibiotic.
This compound is a polyether isolated from Streptomyces cinnamonensis that presents antibiotic properties. It is widely used in ruminant animal feeds.
This compound has been reported in Streptomyces glaucescens and Apis cerana with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. This compound is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
an ionophore;  structure in first source
See also: Calcimycin (related);  this compound Sodium (active moiety of).

Properties

IUPAC Name

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29+,30-,31+,33-,34-,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOZTHIDHYLHMS-KEOBGNEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22373-78-0 (sodium salt)
Record name Monensin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048561
Record name Monensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Monensin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6194
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Slightly soluble in water, Very soluble in organic solvents, Soluble in nonpolar organic solvents
Record name MONENSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

17090-79-8
Record name Monensin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17090-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monensin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monensin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11430
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Monensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monensin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Monensin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906O0YJ6ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MONENSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 103-105 °C /Monensin monohydrate/
Record name MONENSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Monensin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710), a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, exerts its diverse biological effects primarily by acting as a sodium-hydrogen (Na+/H+) antiporter. This function disrupts intracellular ionic homeostasis, leading to a cascade of downstream cellular consequences. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on ion gradients, the Golgi apparatus, and its application as an antimicrobial and antiparasitic agent. The guide includes a compilation of quantitative data, detailed experimental protocols for studying its mechanism, and visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Ionophore Activity

This compound is a carboxylic ionophore that selectively complexes with monovalent cations, particularly sodium (Na+), and facilitates their transport across biological membranes.[1][2][3] This transport is an electroneutral exchange, meaning that for every Na+ ion transported into the cell, a proton (H+) is transported out, thus functioning as an Na+/H+ antiporter.[2] Recent studies also suggest that this compound can transport sodium ions in an electrogenic manner.[2] This fundamental action disrupts the delicate electrochemical gradients that are essential for numerous cellular processes.

The disruption of ionic equilibrium, specifically the increase in intracellular Na+ and the alteration of intracellular pH, is the primary driver of this compound's biological activities.[4][5] In cardiomyocytes, for example, an increase in intracellular Na+ induced by this compound leads to changes in Na+ and Ca2+ currents and modulates the activity of the Na+-K+ and Na+-Ca2+ transporters.[4]

dot

Caption: this compound acts as an Na+/H+ antiporter across the cell membrane.

Disruption of the Golgi Apparatus

One of the most well-documented cellular effects of this compound is the disruption of the Golgi apparatus.[1][5] The influx of Na+ and subsequent osmotic imbalance leads to the swelling and vacuolization of Golgi cisternae.[1][6] This morphological change impairs the normal function of the Golgi, particularly intracellular protein transport and secretion.[1][2] this compound has been shown to block the transport of proteins from the medial to the trans-Golgi cisternae.

This disruption of the Golgi complex has been observed in a variety of cell types, including plant and animal cells.[1] The effect is concentration-dependent, with vacuole formation being most rapid at a concentration of 10⁻⁶ M this compound.[1]

dot

Caption: this compound-induced disruption of the Golgi apparatus.

Antimicrobial and Antiparasitic Activity

The ionophoric activity of this compound is the basis for its potent antimicrobial and antiparasitic effects. By altering the intracellular pH and sodium-potassium balance in microorganisms, this compound leads to critical disturbances in cellular processes, ultimately causing cell death.[5]

This compound is particularly effective against Gram-positive bacteria, as the complex cell wall of Gram-negative bacteria is generally impermeable to the large this compound molecule and its ion complexes.[5] It is widely used in the veterinary field as a coccidiostat to control parasitic protozoa of the genus Eimeria in poultry and as a growth promoter in ruminants by modulating the rumen microflora.[1][3][6]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Effects of this compound on Intracellular Ion Concentrations and pH

ParameterCell TypeThis compound ConcentrationEffectReference
Intracellular Na+Chick Cardiac Myocytes3-6 µMIncrease from ~5 mM to 22 mM within 5-6 min[4]
Intracellular Na+Rat Parotid Acinar Cells0.01 - 100 µMConcentration-dependent increase[7]
Intracellular pHAstroglial Cells10 µMIncrease of 0.07 (from 7.26 to 7.33)[3]
Intracellular pHRat EDL Muscle10 µg/mLIncrease of ~0.25 units (from 7.26 to 7.51)[8]

Table 2: this compound Concentrations for Golgi Apparatus Disruption

EffectCell TypeThis compound ConcentrationReference
Vacuolization and HypertrophyMurine Adrenal Tumor Cells1.2 µM[6]
Dose-dependent Structural Disruption3T3L1 Adipocytes1 - 10 µM[2]
Rapid Vacuole FormationH-2 Hepatoma Cells10⁻⁶ M (optimal)[1]

Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Organism TypeOrganismMIC Range (µg/mL)Reference
Gram-positive BacteriaStaphylococcus spp. (including multidrug-resistant strains)1 - 4[9]
Gram-positive BacteriaBacillus spp.0.02 - >25 (for urethanes)[5]
Gram-positive BacteriaMicrococcus spp.Not specified[5]
Anaerobic BacteriaPeptostreptococcus anaerobius1.56[5]
FungiCandida albicans>100 (unmodified this compound)[5]
FungiPenicillium digitatum>100 (unmodified this compound)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Measurement of Intracellular Ion Concentration

Objective: To quantify the changes in intracellular ion concentrations (e.g., Na+, K+, H+) following this compound treatment.

Methodology: Fluorescence Microscopy with Ion-Selective Dyes

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.

  • Dye Loading:

    • For intracellular Na+: Use a sodium-sensitive fluorescent dye such as Sodium-Binding Benzofuran Isophthalate (SBFI). Incubate cells with the AM ester form of the dye in a physiological buffer for a specified time (e.g., 30-60 minutes) at 37°C.

    • For intracellular pH: Use a pH-sensitive dye like 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein (BCECF). Follow a similar loading protocol as for the sodium dye.

  • Washing: After incubation, wash the cells with fresh physiological buffer to remove any extracellular dye.

  • This compound Treatment: Acquire baseline fluorescence readings. Then, perfuse the cells with a buffer containing the desired concentration of this compound.

  • Image Acquisition: Continuously record fluorescence images at appropriate excitation and emission wavelengths for the specific dye using a fluorescence microscope equipped with a ratiometric imaging system.

  • Calibration and Data Analysis: At the end of the experiment, calibrate the fluorescence signal to ion concentration using ionophores (for Na+) or buffers of known pH in the presence of a protonophore (for pH). Analyze the change in fluorescence ratio over time to determine the kinetics and magnitude of the ion concentration change.

Assessment of Golgi Apparatus Integrity

Objective: To visualize and quantify the morphological changes in the Golgi apparatus induced by this compound.

Methodology: Immunofluorescence Staining and Confocal Microscopy

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with various concentrations of this compound for different time points.

  • Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent solution, for instance, 0.1% Triton X-100 in PBS, for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a Golgi marker protein (e.g., GM130, Golgin-97) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the Golgi apparatus using a confocal microscope.

  • Image Analysis: Quantify Golgi fragmentation or swelling using image analysis software by measuring parameters such as the number and size of Golgi fragments or the total Golgi area.

dot

Caption: Workflow for immunofluorescence analysis of Golgi integrity.

Determination of Antimicrobial Susceptibility

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology: Broth Microdilution Method

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

The primary mechanism of action of this compound is its function as a potent Na+/H+ ionophore, which leads to the disruption of intracellular ion homeostasis. This fundamental activity triggers a range of significant cellular effects, most notably the structural and functional impairment of the Golgi apparatus and potent antimicrobial and antiparasitic activity. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for its continued application in veterinary medicine and for exploring its potential in other therapeutic areas. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this multifaceted compound.

References

The Biological Activities of Monensin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710), a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, has a wide range of biological activities stemming from its ability to selectively complex with and transport monovalent cations, primarily sodium, across lipid membranes. This disruption of ionic homeostasis triggers a cascade of cellular events, making this compound a valuable tool in veterinary medicine and a compound of increasing interest in cancer research. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its effects on key signaling pathways.

Core Mechanism of Action: A Sodium Ionophore

This compound functions as a Na+/H+ antiporter, inserting itself into cellular and organellar membranes and facilitating the electroneutral exchange of sodium ions (Na+) for protons (H+).[1][2] This action disrupts the electrochemical gradients essential for numerous cellular processes. The influx of Na+ and efflux of H+ leads to an increase in intracellular sodium concentration and an elevation of intracellular pH.[3][4] Concurrently, to maintain charge balance, potassium ions (K+) are often extruded from the cell, resulting in a decrease in intracellular K+ concentration.[3]

Impact on Intracellular Ion Concentrations

The primary effect of this compound is the alteration of intracellular cation concentrations. This has been quantified in various cell types. For instance, in the Gram-positive ruminal bacterium Streptococcus bovis, treatment with this compound (5 mg/liter) resulted in a significant increase in intracellular Na+ and a decrease in intracellular K+ and pH.[3] Non-treated cells maintained a 70-fold higher concentration of K+ inside the cell compared to the outside, while the Na+ gradient was only 2.7-fold higher inside.[3] this compound treatment effectively collapses these gradients.

Antimicrobial and Anticoccidial Activities

The ionophoric activity of this compound is the basis for its potent antimicrobial effects, particularly against Gram-positive bacteria.[5] The altered intracellular ionic environment and pH disrupt cellular processes, ultimately leading to bacterial cell death. Gram-negative bacteria are generally less susceptible due to their more complex outer membrane, which is less permeable to the this compound-cation complex.[5]

This compound is widely used in the agricultural industry as a feed additive to control coccidiosis, a parasitic disease in poultry and cattle caused by protozoa of the genus Eimeria.[6][7] By disrupting the ion balance within the parasite, this compound interferes with its development and replication.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)6.25 - 25[5]
Staphylococcus aureus (MSSA)6.25 - 25[5]
Staphylococcus epidermidis (MRSE)6.25 - 25[5]
Gram-positive bacteria (general)0.20 - 6.25[5]
Recommended Dosages in Animal Feed

This compound is approved for use in various animal feeds at specific concentrations to control coccidiosis and improve feed efficiency.

AnimalRecommended DosagePurposeReference
Broiler Chickens100 - 125 mg/kg of feed (110-125 ppm)Control of coccidiosis[6][7]
TurkeysUp to 100 mg/kg of feed (100 ppm)Control of coccidiosis[7]
Cattle (feedlot)10 to 40 g/ton of feed (up to 480 mg/head/day)Prevention and control of coccidiosis, improved feed efficiency[8]
Cattle (pasture)50 to 200 mg/head/dayIncreased weight gain[9]
Chickens for fattening/reared for laying40 + 40 to 50 + 50 mg/kg (with nicarbazin)Prevention of coccidiosis[10]

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. Its ability to disrupt ion homeostasis and interfere with intracellular transport processes makes it cytotoxic to a variety of cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
RKOColorectal CancerDose-dependent inhibition (0-8 µM)[1]
HCT-116Colorectal CancerDose-dependent inhibition (0-8 µM)[1]
Panc-1Pancreatic CancerEffective at inhibiting proliferation[11]
MiaPaCa-2Pancreatic CancerEffective at inhibiting proliferation[11]
A375MelanomaDose-dependent toxicity[12]
Mel-624MelanomaDose-dependent toxicity[12]
Mel-888MelanomaDose-dependent toxicity[12]
Anaplastic Thyroid Cancer CellsThyroid CancerMore sensitive than other thyroid cancer cell types[13]
Disruption of Intracellular Transport and Golgi Apparatus

This compound is a well-established disrupter of the Golgi apparatus.[2][14] By altering the pH of the Golgi cisternae, it interferes with the proper processing and trafficking of proteins and lipids. This leads to the swelling of Golgi cisternae and the inhibition of secretion of newly synthesized proteins.[2] This effect is rapid, with changes observable within 2-5 minutes of exposure.[2]

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. The mechanisms are multifaceted and can involve the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Effects on Cellular Signaling Pathways

This compound's biological activities are mediated through its influence on several key cellular signaling pathways, particularly those implicated in cancer progression.

Wnt/β-catenin Signaling Pathway

This compound has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[15][16] It has been shown to block the phosphorylation of the Wnt co-receptor LRP6 and promote its degradation.[17][18] This leads to a reduction in the intracellular levels of β-catenin. In cervical cancer cells, this compound's inhibition of the Wnt/β-catenin pathway is mediated through Akt.[15]

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP6 LRP6 Co-receptor Wnt->LRP6 binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) LRP6->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & binds This compound This compound This compound->LRP6 blocks phosphorylation & promotes degradation Akt Akt This compound->Akt inhibits Akt->Destruction_Complex inhibits Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

This compound inhibits the Wnt/β-catenin signaling pathway.
AMPK/mTOR Signaling Pathway

In anaplastic thyroid cancer cells, this compound has been shown to disrupt mitochondrial function, leading to oxidative stress and the activation of AMP-activated protein kinase (AMPK).[13] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[13]

AMPK_mTOR_Pathway This compound This compound Mitochondria Mitochondrial Respiration This compound->Mitochondria disrupts Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress leads to AMPK AMPK Oxidative_Stress->AMPK activates mTOR mTOR AMPK->mTOR inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

This compound activates AMPK and inhibits mTOR signaling.
Other Signaling Pathways

This compound has also been found to inhibit other cancer-related signaling pathways, including those mediated by Elk1, AP1, and Myc/max.[1][19] Furthermore, it can suppress the expression of Insulin-like Growth Factor 1 Receptor (IGF1R).[1]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the biological activities of this compound.

Cell Viability Assay (Crystal Violet Staining)

This assay is used to determine the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) and a vehicle control.

  • Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours).

  • Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Wash the plates with water and allow them to air dry.

    • Solubilize the stain with 10% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression of proteins involved in apoptosis following this compound treatment.

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Collect both adherent and floating cells.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[20]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][20]

In Vivo Xenograft Tumor Model

This protocol describes an in vivo experiment to assess the anticancer efficacy of this compound.

  • Cell Preparation: Harvest cancer cells (e.g., luciferase-labeled) and resuspend them in sterile PBS.

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flanks of immunocompromised mice (e.g., nude mice).[11][12]

  • Treatment:

    • Randomly assign mice to treatment and control groups.

    • Administer this compound (e.g., 10-50 mg/kg body weight) or a vehicle control via intraperitoneal injection or oral gavage at specified intervals.[11][12][22]

  • Tumor Monitoring:

    • Measure tumor volume regularly using calipers.

    • For luciferase-labeled cells, monitor tumor growth using bioluminescence imaging.[11][12]

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform further analysis (e.g., weight measurement, immunohistochemistry, Western blot).[11][12]

Xenograft_Workflow Start Start: Cancer Cell Culture Inject Subcutaneous Injection into Mice Start->Inject Randomize Randomize Mice into Control & Treatment Groups Inject->Randomize Treat_Control Administer Vehicle Control Randomize->Treat_Control Treat_this compound Administer this compound Randomize->Treat_this compound Monitor Monitor Tumor Growth (Calipers, Bioluminescence) Treat_Control->Monitor Treat_this compound->Monitor Endpoint Endpoint: Sacrifice & Tumor Analysis Monitor->Endpoint

Workflow for an in vivo xenograft study of this compound.
Measurement of Intracellular pH

This protocol outlines a method for measuring changes in intracellular pH induced by this compound using a pH-sensitive fluorescent dye.

  • Cell Loading: Load cells with a pH-sensitive fluorescent indicator dye (e.g., BCECF-AM).

  • Baseline Measurement: Measure the baseline fluorescence ratio at two different excitation wavelengths.

  • This compound Treatment: Add this compound to the cells and record the change in fluorescence ratio over time.

  • Calibration: At the end of the experiment, calibrate the fluorescence ratio to pH values using a series of buffers with known pH in the presence of a H+/K+ ionophore like nigericin. A protocol using the Na+ ionophore this compound itself for calibration at a concentration of 10 µM in buffers of varying pH has also been described.[23]

Conclusion

This compound's primary activity as a sodium ionophore underpins a diverse range of biological effects, from its well-established antimicrobial and anticoccidial properties to its promising potential as an anticancer agent. Its ability to disrupt fundamental cellular processes, including ion homeostasis and intracellular trafficking, and to modulate key signaling pathways, makes it a subject of ongoing research and a valuable tool for cell biology studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals exploring the multifaceted biological activities of this compound. Further investigation into its mechanisms of action, particularly in the context of cancer therapy, is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to Monensin A: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and analytical methodologies related to Monensin (B1676710) A. The information is intended to serve as a technical resource for professionals in research and drug development.

Introduction

This compound A is the primary component of this compound, a polyether ionophore antibiotic isolated from the bacterium Streptomyces cinnamonensis.[1][2][3] First structurally characterized in 1967, it is widely utilized in veterinary medicine as a coccidiostat in poultry and a growth promoter in ruminants.[1][2][4][5] Its biological activity stems from its ability to form complexes with monovalent cations, particularly sodium, and transport them across cellular membranes, disrupting ionic gradients.[1][2][6] This ionophoretic property also leads to a range of other biological effects, including the blockage of intracellular protein transport and anticancer activity, making it a subject of ongoing research.[6][7][8]

Chemical Structure

This compound A is a complex molecule characterized by a polyether backbone containing multiple cyclic ether rings (tetrahydrofuran and tetrahydropyran), a spiroketal moiety, and a terminal carboxylic acid group.[3][5] The molecule possesses 17 stereogenic centers, contributing to its specific three-dimensional conformation.[5] This pseudocyclic conformation is stabilized by intramolecular hydrogen bonds between the carboxylic acid group at one end and two hydroxyl groups at the other.[1] This structure is crucial for its ability to encapsulate a sodium cation within its hydrophilic cavity while presenting a lipophilic exterior to traverse cell membranes.

The most common analogue is this compound B, which differs by the substitution of a methyl group for the ethyl group at the C-25 position.[9]

Physicochemical and Spectroscopic Properties

The key physicochemical properties of this compound A are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound A

Property Value Source(s)
Molecular Formula C₃₆H₆₂O₁₁ [3]
Molecular Weight 670.9 g/mol [3]
CAS Number 17090-79-8 [3]
Appearance White or almost white crystalline powder [3][10]
Melting Point 103-105 °C (monohydrate) [3]
pKa 6.6 (in 66% N,N-dimethylformamide) [3]

| Solubility | Poorly soluble in water. Soluble in ethanol, methanol, DMSO, DMF, acetone, diethyl ether, benzene, and chloroform. |[2][3][10][11] |

Spectroscopic Data Summary

Spectroscopic methods are fundamental for the structural elucidation and characterization of this compound A and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are extensively used to study the structure of this compound A and its complexes with cations in various solvents. These studies help in understanding the conformational changes that occur upon ion complexation.[1][12][13]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for studying the formation and stoichiometry of this compound A-cation complexes.[1][12] LC-MS/MS methods are also employed for the sensitive detection and quantification of this compound residues in various matrices.[3]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups and hydrogen bonding within the this compound A molecule and its complexes. It is particularly useful for studying the interactions of the carboxyl and hydroxyl groups during ion complexation and proton transport.[1][12]

Biological Properties and Mechanism of Action

This compound A's biological effects are a direct consequence of its ionophoretic activity.

4.1. Ionophore Activity: Na⁺/H⁺ Antiport

The primary mechanism of action of this compound A is its function as a selective ionophore for monovalent cations, with a preference for sodium (Na⁺).[2][6] It can also transport other cations like K⁺, Li⁺, Ag⁺, and Rb⁺.[1][2] this compound A inserts into lipid membranes and facilitates the electroneutral exchange of a sodium ion for a proton (Na⁺/H⁺ antiport), thereby dissipating the electrochemical gradients across cellular and subcellular membranes.[2][6] This disruption of ionic homeostasis leads to a cascade of cellular effects, including changes in intracellular pH and osmotic balance, ultimately causing cell death in susceptible organisms like coccidial parasites and certain bacteria.[1][14]

extracellular Extracellular Space (High Na⁺) membrane monensin_in This compound-H⁺ (Free Acid) membrane->monensin_in Transport & Na⁺ Release na_ion Na⁺ membrane->na_ion Cycle Repeats intracellular Intracellular Space (High H⁺) monensin_out This compound-Na⁺ Complex monensin_out->membrane h_ion H⁺ monensin_in->h_ion Protonation na_ion->monensin_out h_ion->membrane H⁺ Release cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound A pi3k PI3K This compound->pi3k inhibits wnt Wnt Signaling This compound->wnt inhibits ar Androgen Receptor (AR) Signaling This compound->ar inhibits er_stress ER Stress This compound->er_stress induces akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation wnt->proliferation ar->proliferation apoptosis Apoptosis er_stress->apoptosis start Start: Ground Feed Sample extract 1. Extraction (Methanol/Water) start->extract filter 2. Filtration extract->filter inject 3. LC Injection (Reversed-Phase) filter->inject separate 4. Chromatographic Separation inject->separate derivatize 5. Post-Column Derivatization (Vanillin Reagent) separate->derivatize detect 6. UV-Vis Detection (520 nm) derivatize->detect quantify 7. Quantification (vs. Standard Curve) detect->quantify end End: This compound Concentration quantify->end

References

Monensin: A Technical Guide to its Antimicrobial and Antimalarial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710), a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, has long been utilized in veterinary medicine, primarily as a coccidiostat and growth promoter in ruminants.[1][2] Its potent biological activities extend beyond these applications, demonstrating significant antimicrobial and antimalarial properties. This technical guide provides an in-depth examination of the mechanisms, quantitative efficacy, and experimental evaluation of this compound's therapeutic potential against a range of microbial and malarial pathogens. Detailed experimental protocols and visual representations of its mechanisms of action are provided to support further research and development in this area.

Antimicrobial Properties of this compound

This compound exhibits broad-spectrum activity, particularly against Gram-positive bacteria.[3][4] Its efficacy stems from its fundamental ability to function as an ionophore, disrupting the delicate balance of ions across cellular membranes, which is critical for microbial survival.[2][5]

Mechanism of Action

This compound is a carboxylic ionophore that preferentially forms complexes with monovalent cations like sodium (Na⁺) and potassium (K⁺).[1][2] It functions as an Na⁺/H⁺ antiporter, facilitating an electroneutral exchange of these ions across lipid membranes.[1][6] This action has profound consequences for bacterial cells:

  • Disruption of Ion Gradients: this compound inserts into the bacterial cell membrane, leading to an influx of Na⁺ and H⁺ ions and an efflux of K⁺ ions.[6][7] This collapses the transmembrane electrochemical potential, which is essential for processes like ATP synthesis and nutrient transport.[5]

  • Intracellular pH Alteration: The influx of H⁺ ions leads to a decrease in intracellular pH, creating an acidic environment that is detrimental to cellular enzymes and metabolic processes.[4][6]

  • Inhibition of Cellular Processes: The combined effects of altered ion balance and pH disrupt critical cellular functions, ultimately leading to the inhibition of growth and cell death.[4][5] Gram-positive bacteria are more susceptible than Gram-negative bacteria due to differences in their cell membrane structures.[3]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) This compound This compound Na_in Na+ This compound->Na_in H_in H+ This compound->H_in K_out K+ This compound->K_out Disruption Disruption of: - Ion Gradients - pH Homeostasis - Proton Motive Force Na_in->Disruption H_in->Disruption K_int High K+ K_out->K_int Efflux K_out->Disruption Na_ext High Na+ Na_ext->Na_in Influx H_ext H+ H_ext->H_in Influx CellDeath Bacterial Growth Inhibition / Cell Death Disruption->CellDeath Antimalarial_Mechanism cluster_host_cell Infected Erythrocyte cluster_parasite Plasmodium Parasite ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Protein Transport ParasiteDeath Parasite Growth Inhibition and Death ER->ParasiteDeath FoodVacuole Acidic Food Vacuole (pH) FoodVacuole->ParasiteDeath IonBalance Parasite Ion Homeostasis IonBalance->ParasiteDeath This compound This compound This compound->ER Blocks Transport This compound->FoodVacuole Disrupts pH This compound->IonBalance Disrupts Ion Balance (Na+/H+ Exchange) Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_culture->inoculate prep_drug Prepare this compound Serial Dilutions in Plate prep_drug->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_parasite Prepare Synchronized P. falciparum Culture inoculate Add Parasite Culture to Drug Plate prep_parasite->inoculate prep_drug Prepare this compound Dilution Plate prep_drug->inoculate incubate Incubate for 72h inoculate->incubate lyse_stain Freeze-Thaw to Lyse Cells Add SYBR Green Lysis Buffer incubate->lyse_stain read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) lyse_stain->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50

References

Methodological & Application

Optimal Concentration of Monensin for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin (B1676710) is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1] It functions as an ionophore with a high affinity for monovalent cations like Na+ and K+, disrupting ionic gradients across cellular membranes. This activity leads to a cascade of cellular effects, making it a valuable tool in cell biology research.[2] Primarily, this compound is known to block intracellular protein transport within the Golgi apparatus, leading to the accumulation of proteins and inhibition of secretion.[2][3][4] This property has made it a widely used reagent for studying protein trafficking and for enhancing the intracellular detection of cytokines in flow cytometry.[5][6] Furthermore, recent studies have highlighted its potential as an anti-cancer agent, as it can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.[7][8][9]

The optimal concentration of this compound for cell culture applications is highly dependent on the cell type, experimental duration, and the specific biological question being investigated. Concentrations can range from the nanomolar to the micromolar scale. It is crucial to determine the optimal concentration for each specific experimental setup to achieve the desired effect without inducing excessive cytotoxicity.[6][9] These application notes provide a summary of reported concentrations and detailed protocols for determining the optimal this compound concentration for your research needs.

Data Presentation: this compound Concentrations in Cell Culture

The following tables summarize quantitative data on this compound concentrations used in various cell culture experiments.

Application Cell Type Concentration Incubation Time Observed Effect Reference
Inhibition of Cancer Cell ProliferationHuman Colorectal Cancer Cells (RKO, HCT-116)2 µM, 4 µM48 hoursInhibition of cell proliferation and migration, induction of apoptosis.[7][8]
Human Ovarian Cancer CellsNot specified24, 48, 72 hoursInhibition of cell proliferation.[9]
Prostate Cancer Cells (VCaP, LNCaP)1 µmol/L (1 µM)3, 6, 24 hoursReduced AR mRNA levels, inhibition of cell viability.[10]
Prostate Cancer Cells35 nmol/L (35 nM)Not specifiedSlightly reduced AR levels in cytoplasm and nucleus.[10]
Chick Primary Hepatocytes1, 2, 4, 5, 10, 20, 40 µM24 hoursDecreased cell viability with increasing concentrations.[11]
Inhibition of Protein Transport/SecretionRat Ovarian Granulosa CellsED50 ~1 µM, up to 30 µMNot specifiedInhibition of proteoglycan synthesis and transport.[12]
Rat Pituitary Intermediate Lobe Cells> 5 x 10⁻⁸ M (50 nM)Not specifiedInhibition of protein synthesis.[13]
Rat Pituitary Intermediate Lobe Cells10⁻⁵ M (10 µM)2 hours (chase)Complete inhibition of pro-opiomelanocortin processing.[13]
Murine Adrenal Tumor Cells0.6-1.2 µM≤ 4 hoursInhibition of ACTH-stimulated and basal steroidogenesis.[14]
Induction of Golgi StressMouse Embryonic Fibroblasts (MEFs)0.1 - 10 µM18 hoursInduction of ATF4 and CSE in a concentration-dependent manner.[15]
Intracellular Cytokine StainingHuman T CellsNot specifiedNot specifiedIncomplete blocking of TNF-α secretion (Brefeldin A is preferred).[5]
T Cells and Monocytes1 µg/ml4 hoursGolgi blocker for intracellular cytokine detection.[16]
Peripheral Blood Mononuclear Cells (PBMCs)2 mM stock diluted 1:10006 hoursInhibition of protein transport for intracellular cytokine staining.[17]

Experimental Protocols

Protocol 1: Determining the Optimal Cytotoxic Concentration (IC50) of this compound

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line, which is a crucial first step for most applications.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 2 mM in 70% Ethanol)[6]

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS, CCK-8)[9][11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 40 µM.[11][15]

  • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of ethanol (B145695) as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[9]

  • Cell Viability Assay:

    • Add 10 µL of CCK-8 reagent to each well.[9]

    • Incubate for 2 hours at 37°C.[9]

    • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Inhibition of Protein Secretion for Intracellular Cytokine Staining

This protocol describes the use of this compound to block protein transport for the detection of intracellular cytokines by flow cytometry.

Materials:

  • Suspension cells (e.g., PBMCs, T cells)

  • Complete culture medium (e.g., RPMI + 10% FBS)

  • Cell stimulation reagents (e.g., PMA and Ionomycin)

  • This compound solution (e.g., 2 mM stock)[6]

  • Brefeldin A (optional, as a comparison or in combination)[16][18]

  • Antibodies for surface and intracellular staining

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend cells in complete culture medium at a concentration of 1x10⁶ cells/mL.

    • Add your desired stimulant (e.g., PMA at 5 ng/ml and Ionomycin at 500 ng/ml).[19]

  • Addition of this compound:

    • Immediately after stimulation, add this compound to a final concentration of 1-2 µM (diluted from a 1000X stock).[6][19] For some applications, a concentration of 1 µg/ml may be effective.[16]

    • Note: For combined detection of certain cytokines and other markers like CD107a, a combination of Brefeldin A (5 µg/mL) and this compound (5 µg/mL) may be optimal.[18]

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.[17][19] It is recommended to limit the total incubation time with this compound to ≤ 24 hours to avoid significant cytotoxicity.[6]

  • Staining:

    • Wash the cells with PBS.

    • Perform surface staining with fluorescently labeled antibodies against cell surface markers.

    • Fix and permeabilize the cells using a commercial kit or standard protocols.

    • Perform intracellular staining with fluorescently labeled antibodies against the cytokine of interest.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to detect the intracellular cytokine signal.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

Monensin_Signaling_Pathways cluster_IGF1R IGF1R Signaling cluster_Wnt Wnt Signaling cluster_Other Other Cancer-Related Pathways cluster_Process Cellular Processes This compound This compound IGF1R IGF1R This compound->IGF1R inhibits Wnt Wnt Signaling This compound->Wnt inhibits Elk1 Elk1 This compound->Elk1 inhibits AP1 AP1 This compound->AP1 inhibits MycMax Myc/max This compound->MycMax inhibits Apoptosis Apoptosis This compound->Apoptosis induces ProteinTransport Protein Transport (Golgi Block) This compound->ProteinTransport inhibits Pathway Pathway Effector Effector Process Process PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Proliferation MycMax->Proliferation

Caption: Signaling pathways inhibited by this compound in cancer cells.

Experimental Workflow for Determining Optimal this compound Concentration

Optimal_Monensin_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Process Process Decision Decision Data Data End End PrepareDilutions Prepare serial dilutions of this compound SeedCells->PrepareDilutions TreatCells Treat cells with This compound dilutions PrepareDilutions->TreatCells Incubate Incubate for desired duration (24-72h) TreatCells->Incubate ViabilityAssay Perform cell viability assay (MTS/CCK-8) Incubate->ViabilityAssay MeasureAbsorbance Measure absorbance ViabilityAssay->MeasureAbsorbance AnalyzeData Analyze data and plot dose-response curve MeasureAbsorbance->AnalyzeData DetermineIC50 Determine IC50 AnalyzeData->DetermineIC50 OptimalConcentration Is the desired effect observed at a non-toxic concentration? DetermineIC50->OptimalConcentration Proceed Proceed with experiment OptimalConcentration->Proceed Yes Optimize Optimize concentration or incubation time OptimalConcentration->Optimize No EndExperiment End Proceed->EndExperiment Optimize->TreatCells

Caption: Workflow for determining the optimal this compound concentration.

Conclusion

This compound is a versatile tool in cell culture with applications ranging from the study of protein transport to cancer research. The optimal concentration is a critical parameter that must be empirically determined for each cell type and experimental condition. By following the provided protocols and considering the summarized data, researchers can effectively harness the properties of this compound for their specific research goals. Always start with a dose-response curve to identify the cytotoxic threshold and then optimize the concentration to achieve the desired biological effect.

References

Application Notes and Protocols for Monensin in Veterinary Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monensin (B1676710) is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1] It is widely utilized in veterinary medicine, primarily as a coccidiostat in poultry and a growth promotant in ruminants.[2][3] Its mechanism of action involves the transport of cations across cell membranes, disrupting ion gradients and cellular function.[4][5] This document provides detailed application notes and protocols for the use of this compound in veterinary research, summarizing quantitative data, experimental methodologies, and visualizing key pathways.

I. Quantitative Data Summary

The following tables summarize key quantitative data regarding the application and effects of this compound in various animal species.

Table 1: Recommended Dosages and Applications of this compound

SpeciesApplicationRecommended DosageReference(s)
Poultry (Broilers) Coccidiosis control100-121 ppm in feed[6][7]
Turkeys Coccidiosis control60-100 ppm in feed[8][9]
Beef Cattle Improved feed efficiency50-200 mg/head/day[10]
Coccidiosis control10-40 g/ton of feed[11]
Dairy Cattle Prevention of subclinical ketosis335 mg/day via controlled-release capsule[12][13]

Table 2: Efficacy of this compound in Ruminants

SpeciesEffectQuantitative ResultReference(s)
Beef Cattle Increased feed efficiency~10% improvement[14][15]
Decreased forage intake~7.8% reduction[10]
Increased milk production~5.4% increase[10]
Dairy Cattle Decreased blood β-hydroxybutyrate (BHBA)35% reduction[16]
Increased blood glucose15% increase[16]

Table 3: Toxicity of this compound in Various Species

SpeciesMedian Lethal Dose (LD50)Clinical Signs of ToxicityReference(s)
Horses 2-3 mg/kg body weightRapid heart rate, collapse, incoordination, diarrhea, sweating, sudden death[6][17][18]
Cattle 25 mg/kg body weightMuscle necrosis, myoglobinuria[6]
Chickens 200 mg/kg body weightPoor feathering (with low energy/sulfur amino acid diets)[6]

II. Experimental Protocols

This section details methodologies for key experiments involving this compound.

Protocol 1: In Vitro Assessment of this compound's Anticoccidial Activity

Objective: To determine the efficacy of this compound against Eimeria species sporozoites in a cell culture model.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Eimeria tenella sporozoites

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in ethanol)

  • Trypan blue solution

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Seed MDBK cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Sporozoite Preparation: Purify E. tenella sporozoites from oocysts using standard excystation procedures. Assess sporozoite viability using trypan blue staining; only use preparations with >95% viability.[19][20]

  • This compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the MDBK cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMEM with ethanol).

  • Infection: Add 1.5 x 10^7 fresh sporozoites to each well.[19][20]

  • Incubation: Incubate the plates for 2, 4, and 24 hours.[19][20]

  • Assessment:

    • Microscopy: Observe the sporozoites for morphological changes such as swelling and vacuolation under a microscope.[21]

    • Viability Assay: At each time point, collect the sporozoites and assess their viability using a trypan blue exclusion assay or a commercially available cell viability kit.

    • Gene Expression Analysis (Optional): Extract RNA from the treated sporozoites to analyze the expression of genes related to stress response and metabolism.[19][20]

Protocol 2: In Vivo Evaluation of this compound for Coccidiosis Control in Broiler Chickens

Objective: To evaluate the efficacy of this compound in preventing coccidiosis in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Standard broiler starter feed

  • This compound premix

  • Mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella)

  • Cages with wire floors

  • Feeders and waterers

Procedure:

  • Animal Acclimation: House day-old chicks in a coccidia-free environment for one week and provide ad libitum access to unmedicated feed and water.

  • Diet Preparation: Prepare medicated feed by incorporating this compound at desired concentrations (e.g., 60, 80, 100, 121 ppm).[7] Ensure thorough mixing for uniform drug distribution.

  • Experimental Groups: Randomly assign chicks to different treatment groups:

    • Uninfected, unmedicated control

    • Infected, unmedicated control

    • Infected, this compound-medicated groups (different concentrations)

  • Infection: At 14 days of age, orally inoculate each chick in the infected groups with a standardized dose of mixed Eimeria oocysts.

  • Data Collection (7 days post-infection):

    • Weight Gain: Measure the body weight of each bird at the time of infection and at the end of the experiment to calculate weight gain.

    • Feed Conversion Ratio (FCR): Record feed intake and calculate the FCR (feed intake/weight gain).

    • Lesion Scoring: Euthanize a subset of birds from each group and score the intestinal lesions caused by coccidiosis on a scale of 0 to 4.

    • Oocyst Shedding: Collect fecal samples and determine the number of oocysts per gram of feces.

Protocol 3: Determination of this compound Residues in Bovine Tissues

Objective: To quantify the concentration of this compound in bovine tissues using liquid chromatography.

Materials:

  • Bovine tissue samples (muscle, liver, kidney, fat)[22]

  • Methanol-water solution

  • Silica (B1680970) gel for sorbent extraction

  • Vanillin (B372448) reagent

  • Liquid chromatography (LC) system with a post-column derivatization (PCD) unit and a variable-wavelength detector[22]

Procedure:

  • Extraction: Homogenize the tissue samples with a methanol-water solution to extract this compound.[22]

  • Purification: Isolate and concentrate the this compound from the extract using liquid-liquid partition and sorbent extraction with silica gel.[22]

  • Derivatization: In the PCD unit, mix the eluate containing this compound with vanillin under acidic conditions and heat the mixture.[22]

  • Detection: Measure the resulting colored products using a variable-wavelength detector set at 520 nm.[22]

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to a standard curve prepared with known concentrations of this compound. The limit of quantitation is typically around 25 ppb for bovine tissues.[22]

III. Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound as an Ionophore

This compound is a carboxylic ionophore that complexes with monovalent cations, primarily sodium (Na+), and transports them across lipid membranes.[4][5] This disrupts the normal ionic gradients within cells, leading to a variety of cellular effects.[2]

Monensin_Mechanism cluster_membrane Cell Membrane Monensin_Na This compound-Na+ Complex Na_in Na+ Monensin_Na->Na_in Transports Na+ into cell Monensin_out This compound (extracellular) Monensin_Na->Monensin_out Releases Na+ Cellular_Effects Disruption of Ion Gradient => Cellular Swelling => Cell Death Na_in->Cellular_Effects H_out H+ Monensin_out->Monensin_Na Binds Na+ Na_out Na+ (extracellular) Na_out->Monensin_Na H_in H+ (intracellular) H_in->H_out Exchanges for H+

Caption: this compound acts as a Na+/H+ antiporter, disrupting cellular ion balance.

Effect of this compound on Rumen Fermentation

In ruminants, this compound selectively inhibits Gram-positive bacteria in the rumen. This alters the microbial population and fermentation patterns, leading to increased production of propionate, a more energy-efficient volatile fatty acid.[14][23]

Rumen_Fermentation This compound This compound Gram_Positive Gram-positive bacteria This compound->Gram_Positive Inhibits Gram_Negative Gram-negative bacteria Gram_Positive->Gram_Negative Allows proliferation of Methane Methane Production Gram_Positive->Methane Reduces Propionate Propionate Production Gram_Negative->Propionate Increases Feed_Efficiency Improved Feed Efficiency Propionate->Feed_Efficiency

Caption: this compound shifts rumen fermentation towards more efficient energy production.

This compound's Impact on Intracellular Protein Transport

This compound disrupts the structure and function of the Golgi apparatus, blocking the transport of proteins from the medial to the trans-Golgi cisternae.[24][25][26] This can inhibit the secretion of proteins and affect various cellular processes.

Protein_Transport cluster_golgi Golgi Apparatus cis_Golgi cis-Golgi medial_Golgi medial-Golgi cis_Golgi->medial_Golgi Protein Transport trans_Golgi trans-Golgi medial_Golgi->trans_Golgi Blocked by this compound Secretion Protein Secretion trans_Golgi->Secretion ER Endoplasmic Reticulum Proteins Newly Synthesized Proteins ER->Proteins Proteins->cis_Golgi This compound This compound

Caption: this compound disrupts the Golgi, inhibiting intracellular protein transport.

Experimental Workflow for Anticancer Research

Recent studies have explored the anticancer potential of this compound.[27][28] A typical workflow for investigating its effects on cancer cells is outlined below.

Anticancer_Workflow Start Start: Cancer Cell Lines (e.g., MDA-MB-231) Cell_Viability Cell Viability Assay (e.g., MTT, XTT) Start->Cell_Viability Treat with this compound Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Signaling_Pathway Signaling Pathway Analysis (Western Blot, qPCR) Cell_Cycle->Signaling_Pathway In_Vivo In Vivo Studies (Xenograft models) Signaling_Pathway->In_Vivo End End: Evaluation of Anticancer Efficacy In_Vivo->End

Caption: Workflow for evaluating the anticancer properties of this compound.

References

Application Notes and Protocols: Monensin Solution Preparation for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monensin is a polyether antibiotic isolated from Streptomyces cinnamonensis that functions as a potent ionophore with a high affinity for monovalent cations such as Sodium (Na⁺) and Potassium (K⁺).[1][2][3] In cell biology, it is widely used as a research tool due to its ability to act as an Na⁺/H⁺ antiporter, disrupting ionic gradients across cellular and subcellular membranes.[2][4] This activity leads to its most common application in in vitro studies: the inhibition of intracellular protein transport by disrupting the structure and function of the Golgi apparatus.[5][6][7] This blockade causes proteins, such as cytokines, to accumulate within the cell, which is a critical step for their subsequent detection by methods like flow cytometry.[5] this compound also exhibits antibacterial, antimalarial, and apoptotic activities, making it a subject of investigation in various research fields, including cancer biology.[2][5][8]

Proper preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound solutions for in vitro studies.

Quantitative Data and Physicochemical Properties

This compound is typically supplied as a sodium salt, which is a white to off-white crystalline powder.[6][9] It is practically insoluble in water but is freely soluble in organic solvents like ethanol (B145695) and methanol.[6][9]

PropertyValueReferences
Chemical Formula C₃₆H₆₁NaO₁₁[10]
Molecular Weight 692.9 g/mol [10][11][12]
Appearance White to light brownish-white crystalline powder[6][9]
Solubility in Ethanol ~15 mg/mL; up to 100 mM[5][11][13]
Solubility in Methanol 50 mg/mL[6]
Solubility in DMF ~1 mg/mL[11][13]
Solubility in Water Practically insoluble[4][6][9]
Storage (Solid) 2-8°C or -20°C[6][11]
Storage (Stock Solution) -20°C (stable for up to one month)[5][6]

Mechanism of Action: Protein Transport Inhibition

This compound's primary mechanism of action in cell biology research is the disruption of the Golgi complex.[6] By acting as an Na⁺/H⁺ antiporter, it neutralizes the acidic pH of the Golgi cisternae.[5] This disruption of the proton gradient inhibits vesicular transport, effectively blocking the movement of proteins from the endoplasmic reticulum (ER) through the Golgi apparatus for secretion.[7][14] This leads to an accumulation of proteins within the cell, a feature widely exploited for intracellular cytokine staining.[7]

Monensin_MoA Diagram 1: this compound blocks protein transport at the Golgi apparatus. cluster_cell Eukaryotic Cell ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Normal Protein Transport Vesicle_Out Secretory Vesicles Golgi->Vesicle_Out Proteins_Out Secreted Proteins Vesicle_Out->Proteins_Out Secretion This compound This compound This compound->Block  Inhibits Transport Workflow start Start weigh 1. Weigh 6.93 mg This compound Sodium Powder start->weigh dissolve 2. Add 1 mL Absolute Ethanol weigh->dissolve vortex 3. Vortex Until Completely Dissolved dissolve->vortex stock 4. Result: 10 mM Stock Solution vortex->stock store 5. Aliquot and Store Stock at -20°C stock->store dilute 6. Dilute Stock in Culture Medium (e.g., 1:5000 for 2 µM) stock->dilute Use as needed apply 7. Add Working Solution to In Vitro Assay dilute->apply end End apply->end

References

Application Notes and Protocols: Experimental Use of Monensin in Coccidiosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of monensin (B1676710), a polyether ionophore antibiotic, in the study and control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. This document details this compound's mode of action, methodologies for efficacy testing, and protocols for investigating resistance mechanisms.

Introduction to this compound and its Anticoccidial Activity

This compound, produced by Streptomyces cinnamonensis, is a widely used anticoccidial agent in the poultry and cattle industries.[1] Its primary function is to prevent and control coccidiosis, thereby improving animal health and production efficiency.[2][3] this compound is classified as an ionophore, a lipid-soluble molecule that facilitates the transport of ions across cell membranes.[4]

Mode of Action

This compound functions by forming complexes with monovalent cations, primarily sodium (Na⁺), and transporting them across the parasite's cell membrane.[4] This disrupts the natural ion gradients essential for cellular function. The influx of Na⁺ leads to an increase in the activity of Na⁺-K⁺ ATPase, resulting in ATP depletion and lactate (B86563) accumulation.[5][6][7] The osmotic imbalance causes the parasite to swell and ultimately burst.[5][6][7] This action is most effective against the motile extracellular stages of the Eimeria life cycle, namely sporozoites and merozoites, before they can penetrate host intestinal cells.[2][8]

Signaling Pathway of this compound's Anticoccidial Action

cluster_extracellular Extracellular Space cluster_membrane Parasite Cell Membrane cluster_intracellular Intracellular Space (Parasite) This compound This compound Ionophore_Complex This compound-Na+ Complex This compound->Ionophore_Complex Forms complex Autophagy Autophagy-like Death This compound->Autophagy May induce Na_ext Na+ Na_ext->Ionophore_Complex Membrane Lipid Bilayer Na_int Na+ Influx Ionophore_Complex->Na_int Transports Na+ ATPase Increased Na+/K+ ATPase Activity Na_int->ATPase Swell Osmotic Swelling Na_int->Swell Causes ATP_depletion ATP Depletion ATPase->ATP_depletion Burst Cell Lysis ATP_depletion->Burst Swell->Burst Autophagy->Burst

Caption: this compound's ionophoric action leading to parasite cell death.

Quantitative Data on this compound Efficacy

The efficacy of this compound is typically evaluated based on several parameters, including oocyst output, lesion scores, mortality rates, weight gain, and feed conversion ratios (FCR).

Table 1: Efficacy of this compound in Broiler Chickens
ParameterControl (Infected, Untreated)This compound (100 ppm)This compound (121 mg/kg)Reference
Mortality Rate Varies with infection severityReducedSignificantly Reduced[2][9]
Weight Gain DecreasedImprovedImproved[2][9]
Feed Conversion Ratio IncreasedImprovedImproved[2][9]
Oocyst Output HighSignificantly ReducedSignificantly Reduced[9][10]
Lesion Score HighReducedReduced[2][9]
Table 2: Efficacy of this compound in Calves
ParameterControl (Infected, Untreated)This compound (16.5 g/ton )This compound (30 g/ton )Reference
Clinical Signs (Diarrhea) PresentAbsentAbsent[11][12][13]
Oocyst Shedding ExcessiveSignificantly ReducedSignificantly Reduced[11][12][13]
Weight Gain SuboptimalEqual or Superior to Uninfected ControlsEqual or Superior to Uninfected Controls[13]
Feed Efficiency PoorEqual or Superior to Uninfected ControlsEqual or Superior to Uninfected Controls[13]

Experimental Protocols

In Vivo Efficacy Trial in Broiler Chickens

This protocol is designed to assess the prophylactic efficacy of this compound against a controlled Eimeria challenge.

Objective: To determine the effect of dietary this compound on weight gain, feed conversion, lesion scores, and oocyst shedding in broiler chickens challenged with Eimeria oocysts.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter and grower feed

  • This compound sodium

  • Sporulated oocysts of relevant Eimeria species (E. tenella, E. acervulina, E. maxima)

  • Floor pens with fresh litter

  • Feeders and waterers

  • Weighing scale

  • Microscope and McMaster counting chamber

Procedure:

  • Animal Housing: Randomly allocate day-old chicks to different treatment groups (e.g., Non-infected/Non-treated, Infected/Non-treated, Infected/Monensin-treated). House birds in clean, disinfected floor pens.

  • Diet Preparation: Incorporate this compound into the feed at the desired concentration (e.g., 100 ppm). The control group receives the same feed without this compound.

  • Acclimatization and Medication: Provide the respective diets and water ad libitum for a period before infection (e.g., from day 1).

  • Infection: At a specified age (e.g., 14 days), orally inoculate each bird in the infected groups with a known number of sporulated Eimeria oocysts.

  • Data Collection:

    • Performance: Measure body weight and feed consumption weekly to calculate weight gain and FCR.

    • Mortality: Record daily mortality.

    • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and score intestinal lesions based on a standardized scale (e.g., 0-4).

    • Oocyst Counting: Collect fecal samples from each pen over several days post-infection to determine the oocysts per gram (OPG) of feces using a McMaster chamber.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

A Day 1: Randomly allocate chicks to treatment groups B Start feeding experimental diets (Control vs. This compound) A->B C Day 14: Orally inoculate with Eimeria oocysts B->C D Days 1-35: Monitor mortality, weight gain, feed intake C->D E Days 20-21: Euthanize subset for lesion scoring C->E F Days 20-28: Collect feces for oocyst counting (OPG) C->F G Day 35: Final data analysis and reporting D->G E->G F->G

Caption: Workflow for an in vivo this compound efficacy trial in broilers.

In Vitro Sporozoite Invasion and Viability Assay

This assay is useful for screening the direct effects of compounds on the invasive stage of the parasite.

Objective: To assess the effect of this compound on the viability and host cell invasion capacity of Eimeria sporozoites.

Materials:

  • Purified, viable Eimeria tenella sporozoites

  • Madin-Darby Bovine Kidney (MDBK) or other suitable host cells

  • 96-well cell culture plates

  • DMEM or other suitable cell culture medium

  • This compound stock solution

  • Trypan blue solution

  • Microscope (light and fluorescence if using labeled sporozoites)

  • Incubator (37-41°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well plates and allow them to form a confluent monolayer.[14]

  • Sporozoite Preparation: Purify sporozoites from sporulated oocysts through excystation. Assess viability using trypan blue exclusion (>95% viability is recommended).[7][15]

  • This compound Treatment: Pre-incubate a suspension of sporozoites with various concentrations of this compound (e.g., 0.01 to 1.0 µg/mL) for 1-2 hours at 41°C.[16] A non-treated sporozoite group serves as the control.

  • Invasion Assay:

    • After pre-incubation, wash the sporozoites to remove excess this compound.

    • Add the treated and control sporozoites to the MDBK cell monolayers.

    • Incubate for a set period (e.g., 2-24 hours) to allow for invasion.

  • Quantification:

    • Wash the plates to remove non-invaded sporozoites.

    • Fix and stain the cells.

    • Count the number of intracellular sporozoites under a microscope. The reduction in invasion compared to the control indicates the efficacy of the treatment.

  • Viability Assessment (Alternative): After the initial pre-incubation with this compound, assess sporozoite viability directly using methods like trypan blue staining or by inoculating them into chicken embryos and observing lesion development or oocyst production.[16]

Induction of this compound Resistance in Eimeria

This protocol describes the process of generating this compound-resistant Eimeria strains for further study.

Objective: To select for this compound-resistant Eimeria tenella through serial passage in medicated chickens.

Procedure:

  • Parental Strain: Start with a known this compound-sensitive strain of E. tenella (e.g., Houghton strain).[5][6]

  • Initial Passage (P1): Inoculate a group of chickens with the sensitive strain and provide feed containing a sub-therapeutic level of this compound.

  • Oocyst Collection: Collect oocysts from the feces of these birds.

  • Sporulation and Inoculation (P2): Sporulate the collected oocysts and use them to infect a new group of chickens receiving a slightly higher concentration of this compound in their feed.

  • Serial Passages: Repeat this process for multiple generations (e.g., 6 to 35 passages), gradually increasing the this compound concentration.[5][6][7][15][17]

  • Resistance Confirmation: After a sufficient number of passages, confirm the resistance of the selected line by challenging birds with a standard inoculum and treating them with the therapeutic dose of this compound. A resistant strain will be able to complete its life cycle and cause lesions/produce oocysts in the presence of the drug, unlike the original sensitive strain.

start Start with this compound-Sensitive Eimeria Strain infect_chickens Infect Chickens start->infect_chickens medicate Medicate with Increasing this compound Dose infect_chickens->medicate collect Collect Oocysts medicate->collect sporulate Sporulate Oocysts collect->sporulate reinfect Re-infect New Batch of Chickens sporulate->reinfect loop Repeat for 6-35 Generations reinfect->loop loop->infect_chickens Next Passage confirm Confirm Resistance via Challenge Study loop->confirm Final Passage

Caption: Workflow for inducing this compound resistance in Eimeria.

Mechanisms of Resistance

While the exact mechanisms are still under investigation, studies suggest that this compound resistance in Eimeria may involve:

  • Reduced Drug Uptake: Resistant sporozoites have been shown to take up significantly less this compound compared to sensitive ones.[5][6]

  • Altered Membrane Fluidity: The cell membranes of resistant sporozoites may have lower fluidity, potentially hindering the action of this compound.[17]

  • Transcriptional Changes: Resistant strains show a much less pronounced change in gene expression upon exposure to this compound compared to sensitive strains, suggesting they are less affected by the drug's presence.[7][15][18] For example, after 2 hours of exposure, a sensitive strain showed 1,848 differentially expressed genes, while a resistant strain showed only 31.[7][15]

Conclusion

This compound remains an important tool for the control of coccidiosis. Understanding its mode of action and the experimental protocols for its evaluation is crucial for its effective use and for the development of new anticoccidial strategies. The methodologies outlined in these notes provide a framework for researchers to conduct efficacy studies, investigate mechanisms of action, and explore the challenge of drug resistance.

References

Determining Monensin: A Detailed Application Note on Liquid Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of Monensin (B1676710) using liquid chromatography (LC) methods. This compound is a polyether ionophore antibiotic widely used in the veterinary industry to control coccidiosis in poultry and to improve feed efficiency in ruminants.[1][2] Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in various animal-derived food products, necessitating sensitive and reliable analytical methods for its quantification.

This application note covers two primary LC-based techniques: High-Performance Liquid Chromatography (HPLC) with post-column derivatization (PCD) and visible detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD)

This robust and widely adopted method is suitable for the quantification of this compound in various matrices, including animal feed, premixes, and biological tissues.[3][4][5] The principle involves chromatographic separation of this compound followed by a post-column reaction with a derivatizing agent, typically vanillin (B372448), in an acidic medium.[4][6] This reaction produces a colored product that can be detected by a visible light detector.[4][7]

Quantitative Data Summary

The following table summarizes the performance characteristics of various HPLC-PCD methods for this compound determination.

MatrixLimit of Quantitation (LOQ)RecoveryRelative Standard Deviation (RSD)Reference
Bovine Muscle, Liver, Kidney, Fat25 ppb80 - 88%-[6]
Milk5 ppb80 - 88%-[6]
Animal Feeds5 - 200 g/ton -Repeatability (RSDr): 6.1 - 21%, Reproducibility (RSDR): 8.6 - 25%[3][5]
Premix60 - 80 g/lb-Reproducibility (RSDR): 2.8 - 3.4%[3][5]
Animal Feeds0.25 mg/kg (LOD)95 - 108%-[8]
Liposomes and Nanocapsules100 ng/mL-Inter-day SD: 0.543 - 0.736[9]
Experimental Protocol: HPLC-PCD for this compound in Animal Feed

This protocol is a generalized procedure based on commonly cited methods.[1][3][5]

1. Sample Preparation (Extraction)

  • Objective: To extract this compound from the feed matrix.

  • Procedure:

    • Weigh a representative portion of the ground feed sample (typically 10-20 g).

    • Add 100 mL of a methanol-water (90:10, v/v) extraction solvent.[1]

    • Shake vigorously using a mechanical shaker for 1 hour.[1]

    • Allow the mixture to settle, then filter the supernatant through a suitable filter paper.

    • For high-concentration samples like premixes, a further dilution with the extraction solvent may be necessary.

2. Chromatographic Conditions

  • Objective: To achieve chromatographic separation of this compound from other components.

  • Parameters:

    • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a visible detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: A mixture of methanol (B129727), water, and acetic acid (e.g., 940:60:1, v/v/v).[1]

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

3. Post-Column Derivatization

  • Objective: To react this compound with vanillin to form a detectable colored complex.

  • Procedure:

    • Reagent: Prepare a vanillin reagent by dissolving 30 g of vanillin in 950 mL of methanol and then slowly adding 20 mL of sulfuric acid.[1] This solution should be prepared fresh daily and protected from light.[1]

    • Reaction: The eluent from the HPLC column is mixed with the vanillin reagent using a T-piece.

    • The mixture then passes through a reaction coil maintained at a specific temperature (e.g., 70 °C) to facilitate the reaction.[9]

4. Detection

  • Objective: To measure the absorbance of the colored product.

  • Parameters:

    • Detector: Variable wavelength visible detector.

    • Wavelength: 520 nm.[1][4][6]

Experimental Workflow: HPLC-PCD Analysis

HPLC_PCD_Workflow sample Feed Sample extraction Extraction (Methanol/Water) sample->extraction filtration Filtration extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc pcd Post-Column Derivatization (Vanillin) hplc->pcd detection Visible Detection (520 nm) pcd->detection quantification Quantification detection->quantification

Caption: Workflow for this compound determination by HPLC-PCD.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-PCD, making it ideal for residue analysis at very low concentrations.[10][11][12] This method is particularly useful for complex matrices like animal tissues and milk.[10][13]

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for this compound determination.

MatrixLimit of Quantitation (LOQ)RecoveryRelative Standard Deviation of Repeatability (RSDr)Reference
Bovine, Swine, and Chicken Tissues0.75 ng/g (most tissues)89.1 - 105.1%3.3 - 16.3%[10]
Milk0.45 ng/g--[10]
Chicken Fat4.0 ng/g--[10]
EggsCCα: 1 µg/kg--[11]
Feed<0.025 - 0.73 mg/kg (LOD)--[12]

CCα (Decision Limit): the concentration at and above which it can be concluded with an error probability of α that a sample is non-compliant.

Experimental Protocol: LC-MS/MS for this compound in Animal Tissues

This protocol is a generalized procedure based on established methods.[10][11]

1. Sample Preparation (Extraction and Cleanup)

  • Objective: To extract this compound from tissue and remove interfering substances.

  • Procedure:

    • Homogenize a known amount of tissue (e.g., 2-5 g).

    • Extract with an organic solvent like acetonitrile.[12][13]

    • Perform a liquid-liquid partitioning step with a solvent such as hexane (B92381) to remove fats.[1]

    • Alternatively, a solid-phase extraction (SPE) cleanup step can be employed for cleaner extracts.[13]

    • The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Objective: To achieve rapid and efficient separation of this compound.

  • Parameters:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column with a smaller particle size for faster analysis (e.g., 2.6 µm).[13]

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate.[12][14]

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Objective: To detect and quantify this compound with high specificity.

  • Parameters:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[13]

    • MRM Transitions: At least two MRM transitions are monitored for quantification and confirmation. The precursor ion is typically the sodium adduct of this compound ([M+Na]⁺).

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow sample Tissue Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction homogenization->extraction cleanup Cleanup (LLE or SPE) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ionization ESI+ lc_separation->ionization msms_detection MS/MS Detection (MRM) ionization->msms_detection quantification Quantification msms_detection->quantification

Caption: Workflow for this compound determination by LC-MS/MS.

Logical Relationship: Method Selection

The choice between HPLC-PCD and LC-MS/MS depends on the specific application, required sensitivity, and available resources.

Method_Selection cluster_needs Analytical Needs cluster_methods Recommended Method high_concentration High Concentration (e.g., Feed, Premix) hplc_pcd HPLC-PCD high_concentration->hplc_pcd Cost-effective, robust low_concentration Low Concentration (e.g., Residue in Tissue) lc_msms LC-MS/MS low_concentration->lc_msms High sensitivity, high selectivity

Caption: Method selection guide for this compound analysis.

Conclusion

Both HPLC-PCD and LC-MS/MS are powerful techniques for the determination of this compound. The HPLC-PCD method is a reliable and cost-effective approach for analyzing higher concentrations of this compound in matrices like animal feed. For trace-level residue analysis in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for researchers and scientists in the field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Monensin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monensin (B1676710) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as an anti-cancer agent?

This compound is a polyether ionophore antibiotic that disrupts cellular ion balance, primarily by facilitating the exchange of sodium ions (Na⁺) for protons (H⁺) across cellular membranes. This disruption of ion gradients affects multiple cellular processes, leading to its anti-cancer effects. Key mechanisms include:

  • Induction of Apoptosis: this compound can induce apoptosis through various pathways, including triggering endoplasmic reticulum (ER) stress and increasing the expression of pro-apoptotic proteins.[1][2]

  • Inhibition of Autophagy: It acts as a late-stage autophagy inhibitor by preventing the fusion of autophagosomes with lysosomes. This can enhance the cytotoxic effects of other chemotherapeutic agents.[3][4]

  • Modulation of Signaling Pathways: this compound has been shown to inhibit critical cancer-related signaling pathways, including the PI3K/AKT/mTOR, Wnt/β-catenin, and MEK-ERK pathways.[4][5][6][7][8]

  • Overcoming Multidrug Resistance (MDR): this compound can re-sensitize cancer cells to other drugs, such as TRAIL and doxorubicin, through various mechanisms.[1][9]

Q2: My cancer cell line appears resistant to this compound. What are the possible reasons?

Resistance to this compound can be multifactorial. Here are some potential reasons:

  • Intrinsic Cellular Resistance: Some cancer cell lines may have inherent mechanisms that make them less susceptible to this compound's effects. This could be due to differences in membrane composition, ion channel expression, or the activity of specific signaling pathways.

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like c-FLIP can confer resistance to this compound-induced apoptosis.[1][10]

  • Drug Efflux Pumps: While some studies suggest this compound may not be a direct substrate for P-glycoprotein (Pgp), multidrug resistance proteins can still contribute to a resistant phenotype in some contexts.[3][9]

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, incubation time, or cell density, can lead to apparent resistance.

Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?

Yes, one of the significant advantages of this compound is its ability to overcome resistance to other anti-cancer agents. For instance:

  • It sensitizes TRAIL-resistant glioma cells to apoptosis by inducing ER stress and upregulating the death receptor DR5.[1][2]

  • In doxorubicin-resistant human breast cancer cells (MCF-7/dox), this compound liposomes have been shown to overcome resistance by increasing the intracellular accumulation of doxorubicin.[9]

  • It can also reverse multidrug resistance in KB/MDR cells by enhancing drug transport and subsequent DNA damage.[3]

Q4: What are some effective combination therapies with this compound?

Combining this compound with other targeted therapies can lead to synergistic anti-cancer effects. Some promising combinations include:

  • mTOR Inhibitors (e.g., Rapamycin): This combination can enhance apoptosis and cell cycle arrest in neuroblastoma and lung cancer cells.[7]

  • EGFR Inhibitors (e.g., Erlotinib, Genistein): Synergistic effects have been observed in ovarian and non-small cell lung cancer cells.[6]

  • Platinum-Based Drugs (e.g., Oxaliplatin): this compound shows synergism with oxaliplatin (B1677828) in inhibiting cell proliferation and inducing apoptosis in human ovarian cancer cells.[6]

  • TRAIL: Co-treatment with TRAIL can effectively induce apoptosis in TRAIL-resistant glioma cells.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant decrease in cell viability after this compound treatment. 1. Incorrect Drug Concentration: The IC50 of this compound can vary significantly between cell lines. 2. Insufficient Incubation Time: The cytotoxic effects of this compound may require longer exposure. 3. High Cell Density: A high number of cells can reduce the effective concentration of the drug per cell. 4. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms.1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). 2. Extend the incubation period (e.g., 24, 48, and 72 hours). 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 4. Consider combination therapies. this compound's efficacy can be enhanced when used with other agents (see Q4 in FAQs).
Inconsistent results between experiments. 1. Drug Stability: this compound solution may degrade over time. 2. Variability in Cell Culture: Passage number and cell health can affect experimental outcomes. 3. Inconsistent Assay Procedure: Minor variations in protocols can lead to significant differences in results.1. Prepare fresh this compound solutions for each experiment from a powdered stock. 2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Strictly adhere to standardized protocols for cell seeding, drug treatment, and assay procedures.
Difficulty in observing synergistic effects with combination therapy. 1. Suboptimal Drug Ratios: The ratio of this compound to the other drug is crucial for achieving synergy. 2. Incorrect Dosing Schedule: The timing of drug administration (simultaneous or sequential) can impact the outcome.1. Perform a matrix of concentrations for both drugs to identify the optimal synergistic ratio. Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[6] 2. Test different dosing schedules, such as pre-treating with one drug before adding the second.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
A375Melanoma0.1672[11]
Mel-624Melanoma0.7172[11]
Mel-888Melanoma0.1272[11]
SH-SY5YNeuroblastoma1648[12]
KB ParentOral Epidermoid Carcinoma~0.2 µg/mL72[3]
KB/MDRMultidrug-Resistant Oral Epidermoid Carcinoma~0.2 µg/mL72[3]
SK-OV-3Ovarian Cancer~1.0 (significant inhibition)48[5][13]
RKOColorectal Cancer1-4 (significant apoptosis)24[4][8]
HCT-116Colorectal Cancer1-4 (significant apoptosis)24[4][8]
Table 2: Reversal of Doxorubicin Resistance by this compound
Cell LineTreatmentDoxorubicin ID50Citation
KB/MDRDoxorubicin alone>100 µg/mL[3]
KB/MDRDoxorubicin + 0.05 µg/mL this compound45 µg/mL[3]
KB/MDRDoxorubicin + 0.1 µg/mL this compound18 µg/mL[3]
Table 3: Synergistic Combinations with this compound
Cell LineCombinationEffectObservationCitation
SKOV3This compound + ErlotinibSynergyCombination Index (CI) < 1[6]
SKOV3This compound + GenisteinSynergyCombination Index (CI) < 1[6]
SKOV3This compound + OxaliplatinSynergyCombination Index (CI) < 1[6]
MCF-7/doxThis compound Liposomes + DoxorubicinResistance Reversal16.5-fold sensitization to doxorubicin[9]
MCF-7/doxThis compound Liposomes + EtoposideResistance Reversal5.6-fold sensitization to etoposide[9]
MCF-7/doxThis compound Liposomes + PaclitaxelResistance Reversal2.8-fold sensitization to paclitaxel[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[14][15][16][17]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

This protocol provides a general framework for analyzing protein expression changes, such as DR5 and c-FLIP, following this compound treatment.[10]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DR5, anti-c-FLIP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with the desired concentration of this compound for the appropriate time. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Monensin_TRAIL_Sensitization This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress induces cFLIP_down c-FLIP Downregulation This compound->cFLIP_down induces CHOP_up CHOP Upregulation ER_Stress->CHOP_up leads to DR5_up DR5 Upregulation CHOP_up->DR5_up mediates DISC DISC Formation DR5_up->DISC enhances Caspase8 Caspase-8 Activation cFLIP_down->Caspase8 removes inhibition TRAIL TRAIL TRAIL->DISC DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis triggers

Caption: this compound overcomes TRAIL resistance via ER stress.

Monensin_Autophagy_Inhibition Autophagy_Initiation Autophagy Initiation Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fusion Apoptosis Enhanced Apoptosis Autophagosome->Apoptosis accumulation leads to Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation This compound This compound This compound->Autolysosome BLOCKS fusion This compound->Apoptosis accumulation leads to Chemo_Drug Chemotherapeutic Drug Cell_Stress Cellular Stress Chemo_Drug->Cell_Stress Cell_Stress->Autophagy_Initiation induces

Caption: this compound inhibits autophagy, enhancing chemotherapy.

Experimental_Workflow_Combination_Therapy Start Start: Select Sensitive & Resistant Cell Lines Dose_Response 1. Dose-Response Assay (this compound Alone) Start->Dose_Response IC50_Calc Determine IC50 Dose_Response->IC50_Calc Combo_Design 2. Design Combination (Fixed Ratio or Matrix) IC50_Calc->Combo_Design Combo_Assay 3. Combination Assay (e.g., MTT) Combo_Design->Combo_Assay CI_Calc Calculate Combination Index (CI) Combo_Assay->CI_Calc Synergy_Check CI < 1? CI_Calc->Synergy_Check Synergy_Check->Combo_Design No, Redesign Mechanism_Study 4. Mechanistic Studies (Western Blot, Apoptosis Assay) Synergy_Check->Mechanism_Study Yes End End: Confirm Synergy & Mechanism Mechanism_Study->End

Caption: Workflow for assessing this compound combination therapy.

References

Managing the toxic effects of Monensin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the toxic effects of Monensin (B1676710) in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, managing, and mitigating this compound-induced toxicity.

Section 1: Frequently Asked Questions - Understanding this compound Toxicity

This section addresses fundamental questions about this compound's mechanism and its toxic effects.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a polyether ionophore antibiotic that functions by forming complexes with monovalent cations, primarily sodium (Na⁺).[1][2] It acts as an Na⁺/H⁺ antiporter, facilitating the exchange of these ions across cellular and subcellular lipid membranes.[2][3] This action disrupts normal ionic gradients, which is the basis for both its biological activity and its toxicity.[1] In laboratory research, this compound is frequently used to block intracellular protein transport within the Golgi apparatus.[2][4]

Q2: What are the core mechanisms that lead to this compound-induced toxicity?

A2: this compound's toxicity stems directly from its ionophore activity, which triggers a cascade of detrimental cellular events:

  • Disruption of Ionic Gradients: The exchange of Na⁺ for H⁺ neutralizes the pH of acidic intracellular compartments like the trans-Golgi cisternae, lysosomes, and endosomes.[3][5]

  • Cellular Swelling and Damage: The influx of ions leads to osmotic water uptake, causing swelling and disruption of organelles, particularly the Golgi apparatus and mitochondria.[3] In animal cells, this compound can induce mitochondrial damage even without apparent changes to the Golgi structure.[4]

  • Calcium Overload: An increased intracellular Na⁺ concentration stimulates Na⁺/Ca²⁺ exchange, leading to a harmful increase in intracellular calcium, especially in myocardial cells.[6] This can result in tachycardia, arrhythmias, and impaired contractility.[1]

  • Oxidative Stress: this compound treatment has been shown to generate reactive oxygen species (ROS), leading to oxidative stress.[7][8] This contributes to mitochondrial dysfunction and can trigger apoptosis (programmed cell death).[9][10]

Q3: Why does this compound's toxicity vary so significantly between different animal species?

A3: Susceptibility to this compound toxicity varies considerably among species, which is critical for researchers to consider when designing in vivo experiments.[11] Horses are exceptionally sensitive, with a median lethal dose (LD50) that is a fraction of that for ruminants or poultry.[2][12] The exact reasons for this high sensitivity are not fully understood but are related to differences in metabolic pathways.[3] Accidental poisoning in horses is a well-documented and often fatal occurrence.[2]

Data Presentation: Species-Specific Toxicity (LD50)

The following table summarizes the median lethal dose (LD50) of this compound for various species, highlighting the critical differences in sensitivity.

SpeciesMedian Lethal Dose (LD50) in mg/kg of Body WeightSource(s)
Horse1.4 - 3.0[11][12]
Sheep11.9 - 12.0[12][13]
Pig16.0[12]
Dog20.0[12]
Cattle22.0 - 26.4[12][14]
Goat26.4[11]
Chicken200.0 - 214.0[11][12]

Q4: What are the common signs of toxicity observed in cell culture experiments?

A4: In vitro, this compound toxicity manifests through several observable effects:

  • Inhibition of cell proliferation and growth.[4][15]

  • Blockade of intracellular protein transport, leading to swelling of the Golgi apparatus.[3][4]

  • Induction of apoptosis and cell cycle arrest.[9][15]

  • Decreased mitochondrial membrane potential and altered mitochondrial morphology.[7]

  • Increased production of reactive oxygen species (ROS).[9]

  • Evidence of DNA damage and genotoxicity.[6][8]

Q5: What are the typical clinical signs of toxicity in animal models?

A5: In vivo, the heart and skeletal muscles are primary targets.[1] Clinical signs are dose-dependent and vary by species but often include:

  • General: Anorexia (loss of appetite), weakness, ataxia (loss of balance), and dullness.[1][16][17]

  • Cardiovascular: Tachycardia (elevated heart rate), arrhythmias, and signs of heart failure such as brisket edema.[1][11][16]

  • Muscular: Muscle weakness, stiffness, and tremors.[1]

  • Gastrointestinal: Diarrhea and colic.[1][11]

  • In acute, high-dose poisoning, sudden death can occur.[1]

Section 2: Troubleshooting Guides for Experimental Issues

This section provides actionable advice for specific problems encountered during experiments involving this compound.

Q6: My cells are showing high levels of death even at low this compound concentrations. What should I check?

A6: Unexpected cytotoxicity can arise from several factors. Systematically check the following:

  • Concentration Verification: Double-check all calculations for your stock solution and final dilutions. Simple dilution errors are a common source of overdose.

  • Cell Line Sensitivity: Malignant cell lines have been found to be significantly more sensitive to this compound than their nonmalignant counterparts.[15] Review the literature for data on your specific cell line or a similar one. Consider performing a dose-response curve starting with very low (nanomolar) concentrations.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., ethanol, DMSO) is not contributing to the cytotoxicity. Run a solvent-only control.

  • Experiment Duration: The toxic effects of this compound can be rapid, with changes to the Golgi apparatus visible within 2-5 minutes of exposure.[3][5] You may need to shorten your treatment window.

Q7: How can I confirm that the off-target effects I'm seeing are due to this compound toxicity and not another experimental variable?

A7: To confirm this compound-induced toxicity, you can measure established biochemical markers. Elevated levels of these markers are indicative of specific types of cellular damage.

MarkerType of Damage IndicatedCommon Assay Method(s)Source(s)
Creatine Kinase (CK)Muscle Damage (Skeletal & Cardiac)Automated Biochemical Analyzer[11][14][18]
Aspartate Aminotransferase (AST)Muscle & Liver DamageAutomated Biochemical Analyzer[11][14]
Lactate Dehydrogenase (LDH)General Cell Damage/LysisAutomated Biochemical Analyzer[11][14]
Cardiac Troponin I (cTnI)Specific Cardiac Muscle DamageELISA, Immunoassay[11][17]
Malondialdehyde (MDA)Oxidative Stress (Lipid Peroxidation)Spectrophotometry (e.g., TBARS assay)[11]
Reactive Oxygen Species (ROS)Oxidative StressFluorescence Probes (e.g., DHE)[9]

Q8: How can I mitigate this compound-induced oxidative stress in my cell culture experiments?

A8: Since oxidative stress is a key mechanism of this compound's toxicity, using an antioxidant can help isolate its other effects.[7] The antioxidant compound N-acetyl-cysteine (NAC) has been shown to mitigate the decrease in mitochondrial membrane potential and other effects of this compound.[7][10] Co-treatment with NAC may allow you to study this compound's effects on protein transport while minimizing cell death from oxidative stress. Over-expression of antioxidant proteins like glutaredoxin has also been shown to protect against this compound's deleterious effects.[7][10]

Q9: What are the recommended supportive care strategies for animal models showing signs of toxicity?

A9: There is no specific antidote for this compound toxicity.[1][18] The goal of treatment is supportive care to manage symptoms and prevent further absorption. For accidental overdose in an experimental setting, the following steps, adapted from veterinary guidelines, are recommended:

  • Immediate Withdrawal: Stop administration of the this compound-containing feed or compound immediately.

  • Decontamination (if recent ingestion): For asymptomatic animals, consider administration of activated charcoal to bind the toxin and a cathartic to promote excretion.[18] This should not be done in symptomatic animals due to the risk of aspiration.[18]

  • Fluid Therapy: Intravenous fluids are crucial to support cardiovascular function, aid in toxin elimination, and protect the kidneys from damage secondary to myoglobinuria (muscle protein in the urine).[18]

  • Monitoring: Closely monitor cardiac parameters (ECG), respiratory rate, and serum biochemical markers (CK, AST, electrolytes) to assess organ damage and guide therapy.[18]

Section 3: Key Experimental Protocols

Protocol 1: Assessing this compound-Induced Cytotoxicity (MTS Assay) This protocol is adapted from methodologies used to assess cell viability after toxicant exposure.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions. This reagent is converted by viable, metabolically active cells into a colored formazan (B1609692) product.

  • Final Incubation: Incubate the plate for 1-4 hours until a color change is apparent.

  • Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control cells. Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Measuring Oxidative Stress via Malondialdehyde (MDA) Levels This protocol is based on the principle of detecting lipid peroxidation products.[11]

  • Sample Collection: Collect cell lysates or serum from control and this compound-treated groups.

  • Reagent Preparation: Prepare reagents for a thiobarbituric acid reactive substances (TBARS) assay.

  • Reaction: Add the TBARS reagent to the samples and heat at 95°C for approximately 60 minutes. This allows the MDA in the sample to react and form a colored product.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Centrifugation: Centrifuge the samples to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA. An increase in MDA in the this compound-treated group indicates lipid peroxidation and oxidative stress.

Section 4: Visualizations and Workflows

Signaling Pathway of this compound Toxicity

Monensin_Toxicity_Pathway This compound This compound Membrane Cellular Membranes This compound->Membrane IonExchange Na+/H+ Antiport Membrane->IonExchange IonImbalance Disrupted Ion Gradients (↑ Na+, ↓ H+) IonExchange->IonImbalance CaOverload ↑ Intracellular Ca2+ IonImbalance->CaOverload OrganelleStress Golgi & Mitochondrial Stress/Swelling IonImbalance->OrganelleStress CaOverload->OrganelleStress ROS Oxidative Stress (↑ ROS) OrganelleStress->ROS Apoptosis Apoptosis / Necrosis (Cell Death) OrganelleStress->Apoptosis ROS->Apoptosis Toxicity_Workflow start Start: Define Cell Line & Hypothesis dose_response 1. Perform Dose-Response Experiment (e.g., MTS Assay) start->dose_response decision Assess Cytotoxicity (e.g., IC50) dose_response->decision lower_dose Redesign: Lower Concentration or Shorter Duration decision->lower_dose Too High proceed 2. Select Sub-Lethal Dose(s) for Further Assays decision->proceed Acceptable lower_dose->dose_response markers 3. Treat Cells & Assess Specific Toxicity Markers proceed->markers ros Oxidative Stress (ROS, MDA) markers->ros apoptosis Apoptosis (Caspase Assay, Annexin V) markers->apoptosis organelle Organelle Function (Mito-Potential, Golgi Staining) markers->organelle analysis 4. Data Analysis & Conclusion ros->analysis apoptosis->analysis organelle->analysis

References

Issues with Monensin solubility and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Monensin (B1676710). This guide provides detailed troubleshooting information and frequently asked questions (FAQs) regarding the solubility and stability of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1][2] Its primary mechanism of action is to function as an antiporter, exchanging sodium ions (Na+) for protons (H+) across cellular membranes.[1] This disruption of ion gradients, particularly within the Golgi apparatus, leads to swelling of Golgi cisternae, blockage of intracellular protein transport, and inhibition of secretion.[1][3][4]

Q2: In which solvents is this compound soluble?

A2: this compound sodium salt is freely soluble in organic solvents like ethanol (B145695), methanol, and chloroform.[5][6] It has more limited solubility in dimethylformamide (DMF) and is sparingly soluble in acetone.[5][7] It is practically insoluble in water.[5][6] Stock solutions are typically prepared in ethanol or methanol.[7][8]

Q3: How stable is this compound in different conditions?

A3: this compound's stability is highly dependent on pH. It is stable in neutral or alkaline (basic) solutions but is unstable and prone to degradation in acidic solutions.[5][9] A 50 mM stock solution in absolute ethanol is reported to be stable when stored at -20°C.[8] The solid crystalline form is stable for at least four years when stored at -20°C.[7] In aqueous solutions, it is not recommended to store them for more than one day.[7]

Q4: Why does this compound precipitate when I add it to my cell culture media?

A4: Precipitation, often called "crashing out," typically occurs because this compound is highly soluble in organic solvents (like an ethanol stock) but poorly soluble in the aqueous environment of cell culture media.[7][10] When the concentrated stock is diluted into the media, the rapid solvent change can cause the compound to exceed its aqueous solubility limit and form a precipitate.[10] Other factors like cold media temperature or interactions with media components can also contribute.[10][11]

Data Summary Tables

Table 1: Solubility of this compound Sodium Salt
SolventSolubilityReference
Ethanol~15 mg/mL[7]
MethanolSoluble, 50 mg/mL[5][8]
ChloroformFreely Soluble[5][6]
Dimethylformamide (DMF)~1 mg/mL[7]
AcetoneSparingly Soluble[5]
WaterPractically Insoluble[5][6]
Table 2: Stability Profile of this compound
ConditionStabilityReference
pH
Acidic (pH 4)Unstable, hydrolysis half-life of 13 days at 25°C[9]
Neutral (pH 7)Stable[5][9]
Alkaline (pH 9)Very Stable[8][9]
Temperature
-20°C (in Ethanol)Stable[8]
-20°C (Crystalline Solid)Stable for ≥ 4 years[7]
23°C (in soil)Half-life of < 4 days[12]
Storage in Solution
Aqueous SolutionNot recommended for more than one day[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (50 mM in Ethanol)

Materials:

  • This compound sodium salt (FW: 692.9 g/mol )[7]

  • Absolute Ethanol (200 proof, anhydrous)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out 34.65 mg of this compound sodium salt.

  • Add the powder to a sterile tube.

  • Add 1.0 mL of absolute ethanol to the tube.

  • Vortex thoroughly until the solid is completely dissolved, which should result in a clear, colorless solution.[8]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. A 50 mM solution in ethanol has been reported to be stable under these conditions.[8]

Protocol 2: Diluting this compound into Cell Culture Media

Objective: To minimize precipitation when introducing this compound into an aqueous medium.

Procedure:

  • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath. Using cold media can decrease compound solubility.[10]

  • Thaw your frozen this compound stock solution aliquot at room temperature.

  • Crucial Step: Add the required volume of the this compound stock solution directly to the pre-warmed media while gently vortexing or swirling the media.[10] This rapid dispersal helps prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the medium against a light source to ensure no precipitate has formed. If the solution appears cloudy or contains visible particles, the concentration may be too high.

Troubleshooting Guides

Issue 1: Immediate Precipitation in Media

You add your ethanol stock of this compound to the cell culture media, and it immediately turns cloudy or a precipitate forms.

G start Precipitation Observed Immediately Upon Dilution q1 Is the final concentration too high? start->q1 s1 Decrease final working concentration. Perform a solubility test to find the maximum soluble limit. q1->s1 Yes q2 Was the media cold? q1->q2 No end_node Solution should be clear s1->end_node s2 Always use media pre-warmed to 37°C. q2->s2 Yes q3 Was the stock added too quickly? q2->q3 No s2->end_node s3 Add stock solution dropwise or slowly while gently vortexing the media to ensure rapid dispersal. q3->s3 Yes s3->end_node

Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation in Media

The media containing this compound appears clear initially, but a precipitate forms after several hours or days in the incubator.

Potential Causes & Solutions:

  • pH Shift: The pH of cell culture media can decrease over time due to cellular metabolism. Since this compound is unstable in acidic conditions, a drop in pH could lead to its degradation and precipitation.[5][9] Ensure your culture is not overgrown and that the media is properly buffered.

  • Interaction with Media Components: this compound may interact with salts or other components in the media over time, forming insoluble complexes.[11] If this is suspected, testing a different basal media formulation may be necessary.

  • Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it past its solubility limit.[11] Ensure proper humidification in the incubator and use sealed flasks or plates if necessary.

Visualizing this compound's Mechanism and Workflow

Cellular Mechanism of Action

This compound acts as an ionophore, embedding in the cell membrane and the membranes of organelles like the Golgi apparatus. It exchanges Na+ for H+, disrupting the normal pH gradient required for Golgi function. This leads to swelling of the Golgi cisternae and a blockage of protein trafficking and secretion.[1][3]

G cluster_cell Cell cluster_golgi Golgi Apparatus cluster_golgi_disrupted Golgi Apparatus (with this compound) protein_in Newly Synthesized Proteins (from ER) cisternae Golgi Cisternae (Normal pH Gradient) protein_in->cisternae Trafficking protein_out Secreted Proteins cisternae->protein_out Secretion protein_in_d Newly Synthesized Proteins (from ER) cisternae_d Swollen Cisternae (pH Gradient Disrupted) protein_in_d->cisternae_d protein_out_d Protein Secretion Blocked cisternae_d->protein_out_d This compound This compound ion_exchange Na+/H+ Exchange This compound->ion_exchange ion_exchange->cisternae_d Disrupts H+ gradient G A 1. Weigh this compound Sodium Salt Powder B 2. Dissolve in 100% Ethanol to create concentrated stock A->B C 3. Store stock solution aliquots at -20°C B->C D 4. Pre-warm cell culture media to 37°C C->D E 5. Add stock solution to warmed media while mixing D->E F 6. Visually confirm no precipitation E->F G 7. Add final solution to cells for experiment F->G

References

Technical Support Center: The Impact of Monensin on Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Monensin (B1676710) in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the effects of this compound on cell viability and proliferation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1][2] Its primary mechanism of action is to function as an Na+/H+ antiporter, facilitating the exchange of sodium ions for protons across cellular membranes.[1][3] This disruption of ion gradients leads to several downstream effects, including:

  • Neutralization of acidic organelles: this compound disrupts the pH of acidic compartments like the Golgi apparatus, endosomes, and lysosomes, which can interfere with protein transport and processing.[3][4][5]

  • Mitochondrial dysfunction: It can cause mitochondrial damage, increase oxidative stress, and decrease mitochondrial membrane potential.[6][7][8][9]

  • Induction of cell death: this compound can induce apoptosis (programmed cell death) and, at higher concentrations, necrosis.[6][10][11][12] This is often mediated by the production of reactive oxygen species (ROS) and disruption of Ca2+ homeostasis.[11][12]

Q2: How does this compound typically affect cell viability and proliferation assays?

This compound generally demonstrates a dose- and time-dependent inhibition of cell viability and proliferation in various cancer cell lines.[2][10][13] The concentration required to achieve a cytotoxic effect can range from the nanomolar to the micromolar scale, depending on the specific cell type and the duration of exposure.[2][8]

Q3: Can this compound interfere with the chemistry of common viability assays?

Yes, caution is advised, particularly with assays that rely on cellular metabolic activity and redox state.

  • Tetrazolium-based assays (MTT, XTT, MTS): These assays measure the activity of mitochondrial dehydrogenases. Since this compound directly impacts mitochondrial function, it can lead to results that reflect not only a change in cell number but also a direct inhibition of the enzymes responsible for dye reduction.[6][7][9]

  • Resazurin-based assays (Alamar Blue): These assays also measure cellular reducing capacity. Compounds that alter the intracellular redox environment can interfere with the conversion of resazurin (B115843) to resorufin.[14][15] It is crucial to include proper controls to test for direct chemical interference.[16]

Q4: Which cell viability assays are recommended for use with this compound?

While metabolic assays can be used with careful validation, it is often beneficial to use assays with alternative endpoints or to use multiple assays to confirm results.

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a robust indicator of metabolically active, viable cells.[2][17][18] Since this compound can decrease mitochondrial ATP levels, this assay can effectively capture its cytotoxic effects.[19]

  • Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of total cell number. It is independent of metabolic activity and can be a reliable method to assess this compound-induced cell death.[13]

  • Live/Dead Staining with Microscopy or Flow Cytometry: Using dyes like Trypan Blue, Propidium Iodide (PI), or Calcein-AM allows for direct visualization and quantification of viable and non-viable cells based on membrane integrity, which is a direct measure of cell death.[17][18]

Troubleshooting Guides

Problem 1: My viability results (e.g., from an MTT or Alamar Blue assay) are inconsistent or don't match my microscopy observations.

  • Possible Cause: Direct interference of this compound with the assay chemistry. This compound's impact on mitochondrial function and cellular redox state can alter the reduction of the assay dye, independent of the actual number of viable cells.[7][20]

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Add this compound to your culture medium without cells, then add the assay reagent (e.g., Alamar Blue). This will determine if this compound directly reduces the dye.[16]

    • Wash Out the Compound: Before adding the viability reagent, gently wash the cells with fresh media or PBS to remove the this compound-containing medium. This can minimize direct chemical interference during the assay incubation period.[14]

    • Confirm with an Orthogonal Assay: Validate your findings using an assay with a different mechanism, such as an ATP-based assay (CellTiter-Glo®) or a direct count of viable cells using Trypan Blue exclusion.[17][18][21]

Problem 2: I see significant changes in cell morphology (e.g., swelling, vacuolization) but only a modest decrease in viability.

  • Possible Cause: this compound is causing cellular stress and organelle dysfunction that precedes complete cell death. The swelling and vacuolization are characteristic effects of this compound due to its disruption of the Golgi apparatus and ion homeostasis.[3][6] Cells may be metabolically compromised but have not yet lost membrane integrity.

  • Troubleshooting Steps:

    • Time-Course Experiment: Extend the incubation time with this compound. The morphological changes you observe may be early events, with apoptosis or necrosis occurring at later time points.[10]

    • Use an Apoptosis Assay: To determine if the cells are undergoing programmed cell death, use an assay that detects markers of apoptosis, such as Annexin V staining or caspase activity.[10][11][22]

    • Assess Proliferation vs. Viability: The observed effect may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Use an assay that specifically measures cell proliferation, such as a Crystal Violet staining assay over several days or an EdU incorporation assay.[13][18]

Data Presentation

Table 1: Reported Cytotoxic Effects of this compound on Various Cell Lines

Cell LineAssay UsedIncubation TimeIC50 / Effective ConcentrationReference
SH-SY5Y (Neuroblastoma)XTT48 hoursIC50 ≈ 16 µM[10]
SK-OV-3 (Ovarian Cancer)CCK-824-72 hoursInhibition observed from 0.2 µM[2]
PC-3 (Prostate Cancer)Not specifiedNot specifiedApoptosis induced at 15 nM[11]
TEM 4-18 (EMT-like cells)Not specifiedUp to 72 hoursCytotoxic effects at 10 nM[8]
Anaplastic Thyroid Cancer CellsProliferation AssayNot specifiedHigh sensitivity compared to other thyroid cancer cells[9]
Chick Primary HepatocytesMTS24 hoursSignificant viability decrease at ≥ 2 µM[23]

Experimental Protocols

Protocol: General Cell Viability Assessment using a Tetrazolium-based Assay (e.g., XTT/MTS)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only (e.g., ethanol (B145695) or DMSO) control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Reagent Preparation: Prepare the XTT/MTS reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the prepared XTT/MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and reagent but no cells). Normalize the data to the vehicle-treated control cells to calculate the percentage of cell viability.

This compound-Specific Troubleshooting Additions to Protocol:

  • Step 4.5 (Optional Wash): Before adding the XTT/MTS reagent, consider gently aspirating the this compound-containing medium and washing the cells once with pre-warmed PBS. Then, add fresh culture medium followed by the assay reagent. This helps to reduce potential chemical interference.

  • Parallel Control Plate: Run a duplicate plate to assess cell morphology by microscopy at the time of the assay readout to correlate the quantitative data with qualitative observations.

Visualizations

Monensin_Signaling_Pathway This compound This compound Na_H_Exchange Na+/H+ Exchange This compound->Na_H_Exchange Facilitates Membrane Cell Membrane Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↓ H+) Na_H_Exchange->Ion_Imbalance Golgi Golgi Stress Ion_Imbalance->Golgi Mitochondria Mitochondrial Dysfunction Ion_Imbalance->Mitochondria Protein_Transport Inhibition of Protein Transport Golgi->Protein_Transport ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Protein_Transport->Cell_Death

Caption: this compound's mechanism of action leading to cell death.

Experimental_Workflow start Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) start->adhere treat Treat with this compound (Vehicle Control) adhere->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate add_reagent Add Viability Reagent (e.g., XTT, ATP-based) incubate->add_reagent incubate_reagent Incubate Reagent (1-4 hours) add_reagent->incubate_reagent read Read Plate (Spectrophotometer/ Luminometer) incubate_reagent->read analyze Analyze Data & Calculate % Viability read->analyze

Caption: Standard workflow for a cell viability assay.

Troubleshooting_Guide start Inconsistent Viability Results with this compound? q1 Does data match microscopy? start->q1 a1_yes Proceed with analysis. Consider time-course. q1->a1_yes Yes a1_no Potential Assay Interference q1->a1_no No q2 Run Cell-Free Control a1_no->q2 q3 Use Orthogonal Assay (e.g., ATP-based, Crystal Violet) q2->q3 q4 Wash out compound before adding reagent q3->q4 end Confirm Results q4->end

Caption: Troubleshooting inconsistent cell viability results.

References

Technical Support Center: Monensin-Induced Artifacts in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding artifacts observed in immunofluorescence (IF) microscopy following treatment with monensin (B1676710).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell biology experiments?

This compound is a polyether antibiotic and a sodium ionophore, meaning it facilitates the transport of sodium ions (Na+) across cellular membranes. In cell biology, it is primarily used as an inhibitor of protein transport through the Golgi apparatus. By disrupting the ion balance within the Golgi, this compound blocks the transit of proteins from the medial to the trans-Golgi cisternae, leading to their accumulation and allowing for their study. It is often used in intracellular cytokine staining to trap cytokines within the cell for enhanced detection.

Q2: What are the most common artifacts induced by this compound in immunofluorescence microscopy?

The most prominent artifact caused by this compound is the swelling and vacuolization of the Golgi apparatus.[1][2] This occurs because this compound disrupts the normal ion gradients across the Golgi membranes, leading to an influx of water and subsequent swelling of the cisternae.[3] This can result in a fragmented or vesicular appearance of Golgi-resident proteins when visualized by immunofluorescence, which may be misinterpreted as a change in protein localization or expression.

Q3: How can I be sure that the observed changes in my Golgi marker are due to this compound and not a true experimental result?

It is crucial to include proper controls in your experiment. A vehicle-only control (the solvent used to dissolve this compound, typically ethanol (B145695) or DMSO) should be run in parallel with your this compound-treated samples. If the Golgi morphology appears normal in the vehicle-treated cells but shows swelling and fragmentation in the this compound-treated cells, it is highly likely that the observed changes are a this compound-induced artifact.

Q4: Can this compound affect other organelles besides the Golgi apparatus?

Yes, while the Golgi is the most prominently affected organelle, the ionophore activity of this compound can potentially disrupt other acidic intracellular compartments, such as endosomes and lysosomes. The extent of these off-target effects can be concentration- and cell-type-dependent.

Troubleshooting Guide

Problem: My Golgi marker staining appears diffuse, swollen, and/or vesicular after this compound treatment.

Possible Cause Suggested Solution
This compound-induced artifact This is the expected morphological effect of this compound on the Golgi apparatus.[1][3] Confirm this by comparing with a vehicle-only control. If your experiment aims to study a process independent of Golgi morphology, consider if the observed changes interfere with your interpretation.
This compound concentration is too high or incubation time is too long Optimize the this compound concentration and incubation time. Use the lowest concentration and shortest time that effectively blocks protein transport for your specific application. Refer to the quantitative data tables below for guidance.
Cell type is particularly sensitive to this compound Some cell lines may be more susceptible to the effects of this compound. If possible, test a range of concentrations to determine the optimal balance between efficacy and minimal morphological disruption for your cell line.

Problem: I am observing a weak or no signal for my protein of interest after this compound treatment.

Possible Cause Suggested Solution
Protein of interest is degraded Prolonged incubation with this compound can sometimes lead to cellular stress and protein degradation. Try reducing the incubation time.
Epitope masking The conformational changes in the Golgi induced by this compound might mask the epitope recognized by your primary antibody. Consider using a different antibody that recognizes a different epitope of your target protein.
General immunofluorescence issues Refer to standard immunofluorescence troubleshooting guides for issues such as antibody dilution, permeabilization, and fixation.[4][5][6][7]

Problem: I am observing high background or non-specific staining in my this compound-treated samples.

Possible Cause Suggested Solution
Increased cell permeability This compound treatment might alter cell membrane properties, leading to increased non-specific antibody binding. Ensure adequate blocking by using a serum from the same species as the secondary antibody or a protein-based blocking solution like BSA.
Antibody concentration The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal dilution that provides a good signal-to-noise ratio.
Insufficient washing Ensure thorough washing steps between antibody incubations to remove unbound antibodies.

Quantitative Data

The following tables summarize this compound concentrations and incubation times reported in the literature to induce effects on the Golgi apparatus. These values can serve as a starting point for optimizing your own experiments.

Table 1: this compound Concentration and its Effect on Golgi Morphology

ConcentrationCell TypeObserved EffectReference
10⁻⁸ M - 10⁻⁶ MH-2 hepatoma cellsRate of vacuole formation increases with concentration.[1]
1 µg/mlHuman whole bloodUsed as a Golgi blocker for intracellular cytokine staining.[8][9]
10 µMSycamore maple cellsDisplacement of H+-ATPase from Golgi cisternae to swollen vesicles.[10]
5 µg/mlT-cellsUsed in combination with Brefeldin A for intracellular cytokine staining.[11]

Table 2: this compound Incubation Time and its Effect on Golgi Morphology

Incubation TimeConcentrationCell TypeObserved EffectReference
12.5 min10⁻⁸ M - 10⁻⁶ MH-2 hepatoma cellsAccumulation of 2-4 swollen vacuoles per Golgi stack.[1]
20 and 60 min10 µMSycamore maple cellsProgressive transfer of Golgi enzymes to swollen vesicles.[10]
1 hourNot specifiedPlant cellsLinear and time-dependent appearance of swollen cisternae.[3]
4-5 hours1 µg/mlHuman whole bloodOptimal time for cytokine detection in T-cells and monocytes.[8][9]

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining with this compound Treatment

This protocol provides a general framework. Optimization of this compound concentration, incubation times, and antibody dilutions is recommended for each specific cell type and target protein.

Materials:

  • Cells cultured on sterile coverslips

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in ethanol or DMSO)

  • Vehicle control (ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody diluted in blocking buffer

  • Fluorophore-conjugated secondary antibody diluted in blocking buffer

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete cell culture medium at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

    • Prepare a vehicle control by adding the same volume of vehicle (e.g., ethanol or DMSO) to complete cell culture medium.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

    • Incubate for the desired time (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a CO₂ incubator.

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Add fixation buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add permeabilization buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Aspirate the blocking buffer and add the diluted primary antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. Acquire images of both the vehicle-treated and this compound-treated cells using identical settings.

Visualizations

Monensin_Mechanism cluster_ion_exchange Ion Exchange This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell Na_ion Na+ This compound->Na_ion Binds Block Block Golgi Golgi Apparatus CellMembrane->Golgi Swelling Cisternal Swelling & Vacuolization Golgi->Swelling Leads to ProteinTransport Protein Transport (medial to trans-Golgi) Golgi->ProteinTransport Na_ion->Golgi Influx H_ion H+ Na_ion->H_ion Exchanges for H_ion->Golgi Efflux Block->ProteinTransport Inhibits

Caption: Mechanism of this compound-induced Golgi disruption.

IF_Workflow start Start: Seed Cells on Coverslips treatment This compound/Vehicle Treatment start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Counterstain & Mount secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for immunofluorescence with this compound.

Troubleshooting_Tree problem Problem: Altered Golgi Morphology is_control_normal Is Golgi morphology normal in vehicle control? problem->is_control_normal artifact Conclusion: This compound-induced artifact is_control_normal->artifact  Yes other_issue Potential Issue: Problem with cell line, culture conditions, or IF protocol is_control_normal->other_issue No optimize Action: Optimize this compound (Concentration/Time) artifact->optimize troubleshoot_if Action: Troubleshoot general IF protocol other_issue->troubleshoot_if

Caption: Troubleshooting decision tree for altered Golgi morphology.

References

Validation & Comparative

Monensin vs. Brefeldin A: A Comparative Guide to Inhibiting Protein Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, immunology, and drug development, the precise manipulation of protein secretion is a critical experimental tool. Monensin (B1676710) and Brefeldin A are two widely utilized chemical compounds that effectively arrest protein transport, albeit through distinct mechanisms of action. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Mechanisms of Action: Two Different Roadblocks in the Secretory Pathway

Both this compound and Brefeldin A disrupt the normal flow of proteins through the secretory pathway, leading to their intracellular accumulation. However, they target different stages of this complex process.

This compound , a polyether antibiotic isolated from Streptomyces cinnamonensis, functions as a monovalent cation ionophore, specifically a Na+/H+ antiporter.[1][2] This activity disrupts the proton gradients across the membranes of the Golgi apparatus, leading to the swelling of Golgi cisternae.[3][4] The primary effect of this compound is the blockage of protein transport from the medial to the trans-Golgi cisternae.[5][6] This disruption also affects post-translational modifications that occur in the trans-Golgi, such as phosphorylation and sulfation.[6]

Brefeldin A (BFA) , a lactone antibiotic produced by the fungus Eupenicillium brefeldianum, targets the early secretory pathway.[7][8] Its mechanism involves the inhibition of a guanine (B1146940) nucleotide exchange factor (GEF) known as GBF1.[8][9] GBF1 is essential for the activation of the ADP-ribosylation factor 1 (Arf1), a small GTPase that recruits the COPI coat protein complex to Golgi membranes.[9][10] By inhibiting GBF1, Brefeldin A prevents the assembly of COPI coats, which are necessary for the formation of transport vesicles. This leads to a "retrograde" collapse of the cis- and medial-Golgi cisternae into the endoplasmic reticulum (ER), effectively blocking the transport of newly synthesized proteins from the ER to the Golgi complex.[8][11][12]

Quantitative Performance Comparison

The choice between this compound and Brefeldin A can depend on the specific experimental goals, such as the desired point of secretion blockage, the cell type being used, and the specific proteins of interest. The following table summarizes quantitative data on the performance of these two inhibitors.

ParameterThis compoundBrefeldin AReferences
Target Medial to trans-Golgi transportER to Golgi transport[5][6],[8][11][12]
Mechanism Na+/H+ antiporter, disrupts Golgi pHInhibits GBF1, blocks COPI vesicle formation[1][2],[8][9]
Effective Concentration 0.5 - 10 µM0.5 - 10 µg/mL (approximately 1.8 - 36 µM)[13],[14]
Effect on Golgi Structure Swelling of Golgi cisternaeDisassembly of Golgi and fusion with ER[3][4],[12][15]
Toxicity Generally considered more toxic, can induce apoptosisLess toxic in short-term incubations[5][16]
Reversibility Reversible upon washoutReversible upon washout[13],[17][18]
Effect on Cytokine Secretion (Monocytes) Less effective at trapping IL-1β, IL-6, TNF-αMore potent and effective at trapping IL-1β, IL-6, TNF-α[19]
Effect on CD69 Surface Expression (Mouse Lymphocytes) Does not completely block surface expressionCompletely blocks surface expression[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for key experiments involving this compound and Brefeldin A.

Protocol 1: Inhibition of Protein Secretion Assay

This protocol is designed to quantify the inhibition of total protein secretion from cultured cells.

  • Cell Culture: Plate cells (e.g., Madin-Darby canine kidney - MDCK cells) in 24-well plates and grow to confluency.[20]

  • Starvation: Wash the cells with phosphate-buffered saline (PBS) and incubate in a methionine-free medium for 30 minutes to deplete intracellular methionine reserves.[20]

  • Radiolabeling: Add [³⁵S]methionine to the medium and incubate for a short period (e.g., 15 minutes) to label newly synthesized proteins.[20]

  • Inhibitor Treatment: Wash the cells to remove unincorporated [³⁵S]methionine and add a fresh medium containing either the vehicle control (e.g., 0.1% DMSO), this compound (e.g., 1-10 µM), or Brefeldin A (e.g., 1-10 µg/mL).[20]

  • Sample Collection: After a defined incubation period (e.g., 2 hours), collect the culture medium.[20]

  • Protein Precipitation: Precipitate the proteins from the collected medium using trichloroacetic acid (TCA).[20]

  • Quantification: Measure the amount of radiolabeled protein in the precipitate using a scintillation counter.[20]

  • Data Analysis: Express the amount of secreted protein in the inhibitor-treated samples as a percentage of the vehicle control.[20]

Protocol 2: Intracellular Cytokine Staining by Flow Cytometry

This protocol is used to detect the intracellular accumulation of cytokines in stimulated immune cells.

  • Cell Stimulation: Stimulate cells (e.g., peripheral blood mononuclear cells - PBMCs) with an appropriate stimulus (e.g., PMA and ionomycin) for a total of 4-6 hours.[19]

  • Inhibitor Addition: During the last 2-4 hours of stimulation, add either this compound (e.g., 2 µM) or Brefeldin A (e.g., 10 µg/mL) to the culture medium. Include a vehicle control.[20]

  • Surface Staining: After incubation, wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify specific cell populations.[20]

  • Fixation and Permeabilization: Wash the cells and then resuspend them in a fixation and permeabilization buffer according to the manufacturer's instructions.[21]

  • Intracellular Staining: Wash the cells with a permeabilization buffer and then stain with a fluorescently labeled antibody against the cytokine of interest (e.g., IFN-γ, TNF-α).[21]

  • Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer for analysis on a flow cytometer.[21]

Visualizing the Mechanisms

The following diagrams illustrate the distinct mechanisms of action of this compound and Brefeldin A, as well as a general experimental workflow for their use.

Monensin_Mechanism cluster_golgi Golgi Apparatus cluster_block Medial_Golgi Medial Golgi Trans_Golgi Trans Golgi Blocked_Transport Blocked Transport Medial_Golgi->Blocked_Transport TGN Trans-Golgi Network Trans_Golgi->TGN Secretory_Vesicle Secretory Vesicle TGN->Secretory_Vesicle Protein_in Protein from ER Protein_in->Medial_Golgi This compound This compound This compound->Medial_Golgi This compound->Trans_Golgi Disrupted_pH Disrupted H+ Gradient (Swelling) This compound->Disrupted_pH Blocked_Transport->Trans_Golgi

Caption: Mechanism of this compound Action.

BrefeldinA_Mechanism cluster_secretory_pathway Secretory Pathway ER Endoplasmic Reticulum Golgi Golgi Golgi->ER Blocked BFA Brefeldin A GBF1 GBF1 (GEF) BFA->GBF1 inhibits Retrograde_Transport Retrograde Transport (Golgi Collapse into ER) BFA->Retrograde_Transport Arf1_GTP Arf1-GTP (active) GBF1->Arf1_GTP activates Arf1_GDP Arf1-GDP (inactive) Arf1_GDP->GBF1 COPI COPI Coat Recruitment Arf1_GTP->COPI Vesicle_Formation Vesicle Formation COPI->Vesicle_Formation Vesicle_Formation->Golgi Anterograde Transport

Caption: Mechanism of Brefeldin A Action.

Experimental_Workflow cluster_analysis Analysis Start Start: Cultured Cells Stimulation Cell Stimulation (Optional, e.g., for cytokines) Start->Stimulation Add_Inhibitor Add Inhibitor (this compound or Brefeldin A) Stimulation->Add_Inhibitor Incubation Incubate for Defined Time Add_Inhibitor->Incubation Harvest Harvest Cells and/or Supernatant Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Flow_Cytometry Flow Cytometry (Intracellular Staining) Harvest->Flow_Cytometry Microscopy Immunofluorescence Microscopy Harvest->Microscopy Biochemical_Assay Biochemical Assay (e.g., Western Blot, ELISA) Lysis->Biochemical_Assay

Caption: General Experimental Workflow.

References

Monensin's Synergistic Power: A Comparative Guide to Enhancing Anticancer Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionophore antibiotic monensin (B1676710) has emerged as a promising agent in oncology, demonstrating a potent ability to enhance the cytotoxic effects of conventional anticancer drugs. This guide provides a comparative analysis of this compound's synergistic interactions with various chemotherapeutic agents across different cancer types. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document serves as a valuable resource for researchers aiming to develop more effective combination cancer therapies.

I. Synergistic Effects of this compound with Anticancer Drugs: A Quantitative Comparison

This compound exhibits synergistic anticancer effects when combined with a range of drugs, including EGFR inhibitors, platinum-based compounds, and mTOR inhibitors. The following tables summarize the quantitative data from various studies, highlighting the enhanced efficacy of these drug combinations in different cancer cell lines.

Table 1: this compound in Combination with EGFR Inhibitors (Erlotinib)
Cancer TypeCell LineDrug CombinationIC50 (µM) - this compound AloneIC50 (µM) - Erlotinib AloneIC50 (µM) - CombinationCombination Index (CI)Reference
Triple-Negative Breast CancerMDA-MB-231This compound + Erlotinib~0.5~80.25 (Mon) + 4 (Erl)< 1 (Synergistic)[1]
Triple-Negative Breast Cancer4T1This compound + Erlotinib~0.8> 80.5 (Mon) + 8 (Erl)< 1 (Synergistic)[1]

Note: A Combination Index (CI) less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect. The Chou-Talalay method is commonly used for this calculation.[2][3][4][5][6]

Table 2: this compound in Combination with Platinum-Based Drugs (Oxaliplatin)
Cancer TypeCell LineDrug CombinationApoptosis Rate (%) - ControlApoptosis Rate (%) - this compound AloneApoptosis Rate (%) - Oxaliplatin AloneApoptosis Rate (%) - CombinationCombination Index (CI)Reference
Ovarian CancerSKOV3This compound (2 µM) + Oxaliplatin (20 µM)4.09.27.615.6< 1 (Synergistic)[7]
Table 3: this compound in Combination with mTOR Inhibitors (Rapamycin)
Cancer TypeCell LineDrug CombinationIC50 - this compound AloneIC50 - Rapamycin AloneIC50 - CombinationCombination Index (CI)Reference
NeuroblastomaSH-SY5YThis compound + Rapamycin16 µM (48h)Not specifiedNot specified< 1 at 72h (Synergistic)[8][9]
Table 4: this compound in Combination with Antiandrogens (Flutamide)
Cancer TypeCell LineDrug CombinationIC50 - this compound AloneIC50 - Flutamide (B1673489) AloneIC50 - CombinationCombination Index (CI)Reference
Prostate CancerLNCaPThis compound + FlutamideData not available14.3 µMData not availableSynergistic effect reported[10][11]

Note: While a synergistic effect between this compound and flutamide in prostate cancer cells has been reported, specific IC50 values for the combination and the corresponding CI values were not available in the reviewed literature.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in the studies of this compound's synergistic effects.

A. Cell Viability Assay (Crystal Violet Staining)

This protocol provides a simple and effective method for quantifying cell viability based on the staining of adherent cells.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the anticancer drug, or the combination of both. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixative and wash with PBS. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Add 100 µL of 10% acetic acid or a solubilization buffer to each well to dissolve the stain.

  • Quantification: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Cell Treatment: Culture and treat cells with the drug combinations as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the drug treatments.

  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

III. Visualization of Mechanisms and Workflows

Signaling Pathways Targeted by this compound Combination Therapy

This compound's synergistic effects are often attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance. The diagram below illustrates the inhibition of the EGFR/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.

EGFR_PI3K_pathway cluster_inhibition This compound This compound EGFR EGFR This compound->EGFR Inhibits Trafficking This compound->inhibitor1 Anticancer_Drug Anticancer Drug (e.g., Erlotinib, Oxaliplatin) Anticancer_Drug->EGFR Inhibits Anticancer_Drug->inhibitor2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation experimental_workflow start Hypothesis: This compound synergizes with Anticancer Drug X cell_culture Cancer Cell Line Culture start->cell_culture drug_treatment Treat cells with: - this compound alone - Drug X alone - Combination cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., Crystal Violet) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay western_blot Western Blot (Signaling Pathways) drug_treatment->western_blot data_analysis Data Analysis: - IC50 Calculation - Combination Index (CI) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Synergistic, Additive, or Antagonistic Effect data_analysis->conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Monensin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Monensin, a polyether antibiotic widely used in veterinary medicine and as a research tool. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Immediate Safety and Hazard Identification

This compound sodium salt is classified as acutely toxic if swallowed and can cause serious eye irritation. It may also lead to allergy or asthma symptoms or breathing difficulties if inhaled, and there is a risk of damage to organs through prolonged or repeated exposure.[1][2] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety GogglesWear tightly fitting chemical splash goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield may be necessary for splash hazards.[5]
Hand Protection GlovesChemical-resistant, impervious gloves are mandatory.[3][6] Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option.[7] Always inspect gloves before use and wash hands thoroughly after handling.[3][8]
Body Protection Protective ClothingA laboratory coat is required to protect skin and personal clothing.[6][7] For scenarios with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[3][4]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7] If ventilation is inadequate or if dusts are generated, a NIOSH-approved full-face respirator with an appropriate cartridge is necessary.[3][4][8]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan provides guidance from preparation to disposal.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood.[3][7]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[6]

  • Gather Materials: Have all necessary equipment, including PPE, spill containment materials (e.g., vermiculite (B1170534), dry sand), and waste disposal containers, ready before starting work.[6]

2. Handling:

  • Avoid Dust and Aerosols: Handle this compound in a manner that avoids the formation of dust and aerosols.[3]

  • Prevent Contact: Avoid all personal contact, including inhalation, and contact with skin and eyes.[8]

  • No Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[6]

  • Hygiene: Do not eat, drink, or smoke when using this product.[6][8] Wash hands thoroughly after handling.[6][8]

3. Spill Management:

  • Minor Spills:

    • Clean up spills immediately.[8]

    • Wear appropriate PPE.[6][8]

    • Use dry clean-up procedures; avoid generating dust.[8]

    • Absorb with inert material like vermiculite or dry sand and place in a suitable container for disposal.[6]

  • Major Spills:

    • Evacuate the area and move upwind.[8]

    • Alert emergency responders.[8]

    • Wear full-body protective clothing and a self-contained breathing apparatus.[8]

    • Contain the spill and prevent it from entering drains or waterways.[3][8]

4. Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated materials, in clearly labeled, sealed containers.[3]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8]

  • Disposal Method: Dispose of waste at a licensed waste disposal site.[6] Controlled incineration with flue gas scrubbing is a possible disposal method.[3] Do not discharge into sewers or waterways.[3][8]

  • Container Decontamination: Puncture empty containers to prevent reuse and dispose of them in an authorized landfill.[8]

Experimental Workflow: Safe Handling of this compound

Monensin_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_spill Emergency Spill Response prep_area Designate Well-Ventilated Area (e.g., Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Prepare Spill Kit and Waste Containers gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle this compound Carefully (Avoid Dust/Aerosols) don_ppe->handle_chem decontaminate Decontaminate Work Surfaces handle_chem->decontaminate spill_event Spill Occurs handle_chem->spill_event dispose_waste Dispose of Waste in Labeled, Sealed Containers decontaminate->dispose_waste doff_ppe Doff and Dispose of/Clean PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands assess_spill Assess Spill Size (Minor vs. Major) spill_event->assess_spill minor_spill Minor Spill Cleanup: - Wear PPE - Absorb with Inert Material - Collect for Disposal assess_spill->minor_spill Minor major_spill Major Spill Response: - Evacuate Area - Alert Emergency Services - Contain Spill assess_spill->major_spill Major

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these comprehensive safety measures and operational plans, research institutions can foster a secure environment for their scientists and professionals, ensuring that the valuable work of drug development and scientific discovery can proceed without compromising safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.